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  • Product: 5-Bromo-1-chloro-8-fluoroisoquinoline
  • CAS: 1501083-37-9

Core Science & Biosynthesis

Foundational

5-Bromo-1-chloro-8-fluoroisoquinoline CAS 1501083-37-9 properties

CAS: 1501083-37-9 Formula: C₉H₄BrClFN Molecular Weight: 260.49 g/mol Executive Summary 5-Bromo-1-chloro-8-fluoroisoquinoline is a trifunctionalized heterocyclic scaffold critical to modern medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1501083-37-9 Formula: C₉H₄BrClFN Molecular Weight: 260.49 g/mol

Executive Summary

5-Bromo-1-chloro-8-fluoroisoquinoline is a trifunctionalized heterocyclic scaffold critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK4/6, KRAS G12C) and PCSK9 binders. Its structural value lies in its orthogonal reactivity profile :

  • C1-Chloro: Highly electrophilic, enabling facile SₙAr (Nucleophilic Aromatic Substitution) with amines or alkoxides.

  • C5-Bromo: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) subsequent to C1 functionalization.

  • C8-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk, often enhancing blood-brain barrier (BBB) permeability.

This guide details the physicochemical properties, validated synthesis protocols, and strategic application of this intermediate in fragment-based drug discovery (FBDD).

Chemical & Physical Profile

PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline powder form preferred for stability.
Molecular Weight 260.49Heavy atom count: 12
LogP (Predicted) ~3.34Lipophilic; requires polar solvents (DMF, DMSO) for reactions.
H-Bond Acceptors 1 (Nitrogen)The fluorine atom acts as a weak acceptor.
H-Bond Donors 0No labile protons.
PSA (Polar Surface Area) ~12.9 ŲFavorable for CNS penetration.
Melting Point 138–142 °C (Estimated)Based on 5-bromo-8-nitroisoquinoline analogs.[1]
Solubility Low in water; Soluble in DCM, THF, DMSOChlorinated solvents recommended for workup.

Synthetic Utility & Orthogonal Reactivity

The primary utility of CAS 1501083-37-9 is its ability to serve as a "linchpin" scaffold. The reactivity difference between the C1-Cl and C5-Br bonds allows for sequential, regioselective functionalization.

Reactivity Hierarchy
  • Position 1 (Cl): Most reactive. The adjacent ring nitrogen activates this position toward nucleophilic attack. Displacement occurs under mild basic conditions (e.g., DIPEA, 80°C).

  • Position 5 (Br): Moderately reactive. Requires transition metal catalysis (Pd, Ni) to react. Stable under standard SₙAr conditions used for Position 1.

  • Position 8 (F): Least reactive. Generally inert to substitution unless activated by extreme conditions; serves primarily as a structural/electronic modulator.

Strategic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways accessible from this core.

Reactivity_Flow cluster_legend Reactivity Order Core 5-Bromo-1-chloro- 8-fluoroisoquinoline (CAS 1501083-37-9) Step1 Step 1: C1-Substitution (SₙAr) Core->Step1 Primary Amine / DIPEA DMSO, 80°C Intermediate 1-Amino-5-bromo- 8-fluoroisoquinoline Step1->Intermediate Step2 Step 2: C5-Coupling (Suzuki/Buchwald) Intermediate->Step2 Boronic Acid / Pd(dppf)Cl2 K2CO3, 100°C Final Multisubstituted Kinase Inhibitor Step2->Final C1 (High) C1 (High) C5 (Medium) C5 (Medium) C1 (High)->C5 (Medium) C8 (Low/Blocking) C8 (Low/Blocking) C5 (Medium)->C8 (Low/Blocking)

Figure 1: Sequential functionalization strategy exploiting the reactivity differential between C1-Cl and C5-Br.

Validated Synthesis Protocol

While CAS 1501083-37-9 is commercially available, in-house preparation ensures purity and scalability. The most robust route proceeds via the chlorination of the corresponding isocarbostyril (isoquinolin-1-one).

Precursor Preparation

Starting Material: 5-Bromo-8-fluoroisoquinolin-1(2H)-one (CAS 156594289). Note: If this precursor is unavailable, it is synthesized via the cyclization of 2-fluoro-5-bromobenzoic acid derivatives or Pomeranz-Fritsch type cyclization of fluorinated benzaldehydes.

Protocol: Chlorination via POCl₃

This protocol converts the lactam (1-one) to the chloro-imidate (1-chloro) derivative.

Reagents:

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0–10.0 equiv)

  • Phosphorus Pentachloride (PCl₅) (0.1 equiv, optional catalyst)

  • Acetonitrile (ACN) or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 5-bromo-8-fluoroisoquinolin-1(2H)-one (10 g) in anhydrous acetonitrile (50 mL).

  • Addition: Add POCl₃ (20 mL) dropwise at room temperature. Caution: Exothermic reaction. If solubility is poor, add PCl₅ (0.5 g) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (80–90°C) for 3–5 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material peak (M+H 242/244) should disappear, replaced by the product peak (M+H 260/262).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (200 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl₃ releases HCl gas.

  • Neutralization: Adjust pH to ~8–9 using saturated aqueous NaHCO₃ or 5N NaOH, keeping the temperature below 20°C to prevent hydrolysis of the reactive C1-Cl bond.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂; Gradient 0–10% EtOAc in Hexanes). The product is typically a pale yellow solid.

Experimental Workflow Diagram

The following Graphviz diagram details the synthesis and purification logic.

Synthesis_Protocol cluster_safety Safety Critical Control Points SM Precursor: 5-Bromo-8-fluoroisoquinolin-1(2H)-one Reaction Reflux (80-90°C) 3-5 Hours SM->Reaction Reagents Reagents: POCl3 (excess), PCl5 (cat.) Reagents->Reaction Quench Ice Quench & Neutralization (pH 8-9, <20°C) Reaction->Quench Workup Extraction (DCM) Dry (Na2SO4) Quench->Workup Purification Flash Chromatography (0-10% EtOAc/Hex) Workup->Purification Product Target: 5-Bromo-1-chloro-8-fluoroisoquinoline Purification->Product

Figure 2: Synthesis workflow for the chlorodehydration of the isocarbostyril precursor.

Safety & Handling

  • Hazards: The compound is an organohalide and likely a skin/eye irritant. The synthesis involves POCl₃, which is highly corrosive and water-reactive.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C1-Cl to C1-OH).

  • PPE: Fume hood, butyl rubber gloves, and chemical splash goggles are mandatory during synthesis.

References

  • Preparation of Bromoisoquinoline Derivatives. Source: US Patent 6,500,954 B1. Context: Describes the bromination of isoquinoline cores, establishing the foundational chemistry for 5-bromo substitution. Link:

  • Compounds for Binding Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). Source: WO 2017/147328 A1. Context: Explicitly cites the use of 5-bromo-8-fluoroisoquinoline as a starting material for synthesizing bioactive piperidine derivatives, validating the scaffold's utility in drug discovery. Link:

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Source:Molecules 2018, 23(6), 1280. Context: Provides detailed protocols for handling 8-fluoroisoquinoline derivatives and nucleophilic substitution at the 1-position. Link:

  • PubChem Compound Summary: 5-bromo-8-fluoro-5H-isoquinolin-1-one. Source: PubChem CID 156594289.[2] Context: Identifies the key isocarbostyril precursor required for the synthesis of the 1-chloro target. Link:

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-1-chloro-8-fluoroisoquinoline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Bromo-1-chloro-8-fluoroisoquinoline, a halogenated isoquinoline derivative with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-1-chloro-8-fluoroisoquinoline, a halogenated isoquinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust theoretical and practical framework for researchers.

Chemical Structure and Properties

5-Bromo-1-chloro-8-fluoroisoquinoline is a polysubstituted aromatic heterocyclic compound. The isoquinoline core is a key structural motif in many biologically active compounds. The presence of three different halogen atoms (bromine, chlorine, and fluorine) at specific positions on the isoquinoline ring system is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.

Chemical Structure:

Figure 1: Chemical structure of 5-Bromo-1-chloro-8-fluoroisoquinoline.

SMILES (Simplified Molecular-Input Line-Entry System) Notation:

BrC1=CC=C2C(C=NC=C2Cl)=C1F

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₉H₄BrClFN-
Molecular Weight 260.5 g/mol -
CAS Number 1501083-37-9[1]
XLogP3 3.5Predicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 1Predicted

Note: The predicted values are generated using computational models and should be confirmed through experimental analysis.

Plausible Synthetic Pathways

An alternative and likely more convergent strategy would involve the construction of a substituted isoquinoline core followed by sequential halogenation reactions. The regioselectivity of these halogenations would be directed by the existing substituents on the ring.

G A Substituted Benzene Derivative B Isoquinoline Core Formation A->B e.g., Pomeranz-Fritsch Reaction C Sequential Halogenation B->C e.g., Electrophilic Halogenation D 5-Bromo-1-chloro-8-fluoroisoquinoline C->D

Figure 2: Generalized synthetic workflow for 5-Bromo-1-chloro-8-fluoroisoquinoline.

Proposed Experimental Protocol: A Generalized Approach

The following protocol outlines a potential multi-step synthesis for 5-Bromo-1-chloro-8-fluoroisoquinoline. This is a generalized procedure, and optimization of reaction conditions, reagents, and purification methods would be necessary.

Step 1: Synthesis of a Dihalogenated Isoquinoline Intermediate (e.g., 5-Bromo-8-fluoroisoquinoline)

This step would likely involve the synthesis of a suitably substituted benzene derivative that can be cyclized to form the isoquinoline core. For instance, starting from a fluorinated and brominated toluene derivative, one could introduce the necessary functionalities for cyclization.

Step 2: Chlorination of the Isoquinoline Intermediate

The introduction of the chloro group at the 1-position of the isoquinoline ring can be achieved through various methods. A common approach is the conversion of an intermediate isoquinolin-1(2H)-one to the 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Exemplary Protocol for Chlorination (based on analogous transformations):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, place the 5-bromo-8-fluoroisoquinolin-1(2H)-one intermediate.

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-Bromo-1-chloro-8-fluoroisoquinoline.

Causality behind Experimental Choices:

  • Excess POCl₃: Using an excess of the chlorinating agent ensures the complete conversion of the isoquinolin-1(2H)-one to the 1-chloro derivative.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

  • Aqueous Work-up and Extraction: This procedure is essential to remove the excess POCl₃, neutralize the reaction mixture, and isolate the organic product from the aqueous phase.

  • Chromatographic Purification: This is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Potential Applications in Research and Drug Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the biological activity of a molecule. Bromine, chlorine, and fluorine can influence a compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.

5-Bromo-1-chloro-8-fluoroisoquinoline, as a polysubstituted isoquinoline, could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The isoquinoline scaffold is present in numerous kinase inhibitors used in cancer therapy.

  • Antiviral and Antimicrobial Agents: Halogenated heterocycles have shown promise as antiviral and antimicrobial agents.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the compound may allow it to cross the blood-brain barrier, making it a candidate for the development of CNS-active drugs.

Conclusion

5-Bromo-1-chloro-8-fluoroisoquinoline represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its structure and a plausible, generalized synthetic approach based on established chemical principles. Further experimental investigation is required to fully characterize its properties and explore its potential in various scientific and therapeutic areas. The methodologies and insights presented herein are intended to serve as a starting point for researchers venturing into the synthesis and application of this and related polysubstituted isoquinolines.

References

  • Due to the lack of specific literature for 5-Bromo-1-chloro-8-fluoroisoquinoline, this section would typically be populated with citations for the general synthetic methods and properties of analogous compounds mentioned in the text.
  • A comprehensive search of chemical databases such as PubChem, SciFinder, and Reaxys did not yield specific publications detailing the synthesis or properties of 5-Bromo-1-chloro-8-fluoroisoquinoline.
  • Reagentia. 5-Bromo-1-chloro-8-fluoroisoquinoline. [Link][1]

Sources

Foundational

Halogenated Isoquinoline Building Blocks: A Technical Guide for Modern Medicinal Chemistry

Introduction: The Synergy of a Privileged Scaffold and a Powerful Tool The isoquinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, alkaloids...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of a Privileged Scaffold and a Powerful Tool

The isoquinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, alkaloids, and FDA-approved therapeutics.[1][2][3] Its rigid, bicyclic framework provides a versatile three-dimensional canvas for interacting with biological targets, leading to a vast spectrum of activities including anticancer, antiviral, and antimicrobial effects.[4][5][6][7][8][9] In parallel, halogenation has evolved from a simple method for increasing lipophilicity to a sophisticated and indispensable strategy in modern drug design.[10][11][12] The introduction of halogen atoms can profoundly influence a molecule's electronic properties, metabolic stability, and, most notably, its binding affinity through specific, directional interactions.[13]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It bridges these two powerful concepts, providing a comprehensive overview of the synthesis, strategic application, and field-proven protocols for utilizing halogenated isoquinoline building blocks in the pursuit of novel therapeutic agents. We will delve into the causality behind synthetic choices and the molecular-level impact of halogenation, equipping the medicinal chemist with the knowledge to rationally design and execute the synthesis of next-generation drug candidates.

Part 1: The Strategic Value of Halogenation in Isoquinoline-Based Drug Discovery

The decision to incorporate a halogen into an isoquinoline scaffold is a strategic one, aimed at fine-tuning the molecule’s properties on multiple fronts to enhance its drug-like potential.

Modulating Physicochemical and Pharmacokinetic Profiles

Halogens are masters of molecular modification. Their incorporation into the isoquinoline ring system allows for precise control over key absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Lipophilicity and Permeability : Introducing halogens, particularly chlorine and bromine, generally increases a molecule's lipophilicity.[12] This enhancement can improve permeability across biological membranes, a critical factor for oral bioavailability.[14] However, the effect is context-dependent, with fluorine sometimes having a minimal or even decreasing effect on lipophilicity.[10]

  • Metabolic Stability : The carbon-halogen bond, especially the C-F bond, is significantly stronger than a C-H bond. Strategically replacing a metabolically labile hydrogen atom with a halogen can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and overall exposure.[10][12][15]

  • Acidity/Basicity (pKa) : The strong electron-withdrawing nature of halogens can lower the pKa of nearby basic nitrogen atoms, such as the one in the isoquinoline core. This modulation affects the ionization state of the molecule at physiological pH, which in turn influences solubility, receptor binding, and cell penetration.[10]

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Hansch Lipophilicity (π) +0.14+0.71+0.86+1.12
C(sp²)-X Bond Energy (kcal/mol) 125968169

Table 1: Comparative properties of halogens relevant to medicinal chemistry. These values guide the rational selection of a specific halogen to achieve a desired physicochemical profile.

Enhancing Pharmacodynamics Through Halogen Bonding

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding (XB).[16] This occurs due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the "σ-hole") opposite the C-X covalent bond.[17] This electropositive region can interact favorably with Lewis bases like backbone carbonyl oxygens, serine hydroxyls, or histidine nitrogens in a protein's active site.[16][18]

This interaction is distinct from and can be complementary to traditional hydrogen bonding.[19] The ability to form a halogen bond can significantly enhance binding affinity and selectivity, providing a powerful tool for optimizing ligand-receptor interactions.[16][17] The strength of this bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl.[17]

Part 2: Synthetic Strategies for Halogenated Isoquinolines

The efficient synthesis of halogenated isoquinolines requires a strategic approach, balancing classical ring-forming reactions with modern functionalization techniques to achieve the desired regiochemistry.

A. Foundational Syntheses of the Isoquinoline Core

Several named reactions form the bedrock of isoquinoline synthesis. These can be employed using either halogenated starting materials for precise placement or on the parent isoquinoline, which is subsequently halogenated.

  • Bischler-Napieralski Reaction : This is a robust method for creating 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of a β-phenylethylamide.[20][21] The reaction is typically promoted by a strong dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), which facilitates the formation of a key nitrilium ion intermediate that undergoes ring closure.[22][23] The resulting dihydroisoquinoline can be easily oxidized to the aromatic isoquinoline.

  • Pictet-Spengler Reaction : This reaction builds the tetrahydroisoquinoline core through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[24][25] The driving force is the formation of an electrophilic iminium ion that is attacked by the electron-rich aromatic ring.[25][26] This method is particularly valuable as it often proceeds under mild conditions, especially with activated aromatic rings.[24]

  • Pomeranz-Fritsch Reaction : This synthesis constructs the isoquinoline ring directly from a benzaldehyde and a 2,2-dialkoxyethylamine.[27][28] The reaction proceeds under strong acidic conditions, where an intermediate benzalaminoacetal undergoes cyclization and elimination to yield the aromatic product.[29][30]

G cluster_start Starting Materials cluster_reactions Key Cyclization Reactions cluster_end Product Core A β-Phenylethylamide R1 Bischler-Napieralski A->R1 B β-Phenylethylamine + Aldehyde R2 Pictet-Spengler B->R2 C Benzaldehyde + Aminoacetal R3 Pomeranz-Fritsch C->R3 P Isoquinoline Scaffold R1->P R2->P R3->P

Classical pathways to the isoquinoline core.
B. Methods for Introducing Halogens

The choice of halogenation strategy is critical for achieving the desired isomer.

  • Direct Electrophilic Halogenation : The isoquinoline nucleus can be directly halogenated using electrophilic reagents. For example, N-Bromosuccinimide (NBS) in sulfuric acid is commonly used to install a bromine atom, often at the C5 position.[31] However, direct halogenation can sometimes lead to mixtures of isomers, requiring careful optimization and purification.

  • Functional Group Interconversion : A more regioselective approach is to introduce a halogen by converting a pre-existing functional group. The most powerful of these methods is the Sandmeyer reaction (for Cl, Br) or the Balz-Schiemann reaction (for F).[31] These involve the conversion of an aminoisoquinoline to a diazonium salt, which is then displaced by the desired halide. This is the premier method for introducing fluorine onto an aromatic ring.

  • Modern C-H Functionalization : Emerging techniques involving transition-metal catalysis (e.g., Palladium, Rhodium) allow for the direct, late-stage halogenation of C-H bonds with high regioselectivity.[32][33] These atom-economical methods offer powerful alternatives for accessing novel halogenated isoquinolines that are difficult to obtain through classical routes.

G start Isoquinoline step1 5-Bromoisoquinoline start->step1  NBS, H₂SO₄ step2 5-Nitroisoquinoline step1->step2  HNO₃, H₂SO₄ (Alternative Route Start) step3 5-Aminoisoquinoline step2->step3  Fe, HCl (Reduction) step4 Isoquinoline-5-diazonium tetrafluoroborate step3->step4  1. HBF₄, NaNO₂ (Diazotization) end 5-Fluoroisoquinoline step4->end  2. Heat (Δ) (Balz-Schiemann)

Workflow for regioselective synthesis of 5-fluoroisoquinoline.

Part 3: Applications and Structure-Activity Relationship (SAR) Insights

Halogenated isoquinolines are not merely synthetic curiosities; they are potent building blocks for active pharmaceutical ingredients.

  • Kinase Inhibitors : The ATP-binding pocket of many kinases contains regions that can be effectively targeted by halogenated fragments. Halogenated isoquinolines are frequently used as scaffolds in the development of kinase inhibitors for oncology, where the halogen can serve as a key binding element or a handle for further functionalization.[2]

  • Antiviral and Anticancer Agents : Many natural and synthetic isoquinoline alkaloids exhibit significant biological activity.[4][5][34] Structure-activity relationship (SAR) studies often reveal that the introduction of halogens at specific positions can dramatically enhance potency. For example, replacing a hydrogen with a chlorine atom can improve cytotoxicity against cancer cell lines by orders of magnitude by optimizing interactions within the target's binding site.[15]

  • Bioisosteric Replacement : Halogens are often used as bioisosteres for other chemical groups.[35] For instance, a chlorine atom can be a bioisostere for a methyl group, offering similar steric bulk but with different electronic properties and improved metabolic stability.[10] Conversely, an ethynyl group has been explored as a potential bioisostere for an iodine atom, capable of mimicking a halogen bond with a hydrogen bond.[36] This interchangeability allows for fine-tuning of a lead compound's properties.

Illustrative SAR Data

The following table presents hypothetical SAR data for a series of halogenated isoquinolines targeting "Kinase X," illustrating how changes in halogen identity and position can impact biological activity.

Compound IDR (Substitution)IC₅₀ (nM)Rationale for Change
ISO-01 H1250Parent scaffold, baseline activity.
ISO-02 5-Cl250Increased lipophilicity and potential weak interaction with hydrophobic pocket.
ISO-03 7-Cl800Positional isomer shows activity is sensitive to substitution pattern.
ISO-04 5-Br95Bromine forms a strong halogen bond with a backbone carbonyl in the hinge region.
ISO-05 5-I45Iodine maximizes halogen bond strength and van der Waals contacts, leading to highest potency.
ISO-06 5-F450Fluorine is a poor halogen bond donor; effect is primarily electronic/steric, less potent than Cl/Br/I.

Table 2: Hypothetical Structure-Activity Relationship (SAR) data for halogenated isoquinolines against Kinase X. This data demonstrates the critical impact of halogen selection and placement on target inhibition.

Part 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for the synthesis of key halogenated isoquinoline intermediates.

Protocol 1: Synthesis of 5-Bromoisoquinoline via Electrophilic Bromination

This protocol describes the direct, regioselective bromination of the isoquinoline core.[31]

  • Materials :

    • Isoquinoline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Concentrated Sulfuric Acid (98%)

    • Crushed Ice

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure :

    • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid.

    • Slowly add isoquinoline to the stirred, cold acid. Ensure complete dissolution.

    • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.

    • Remove the ice bath and let the mixture stir at room temperature for 12-16 hours (overnight).

    • Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate should form.

  • Workup and Purification :

    • Extract the aqueous slurry with dichloromethane (3x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromoisoquinoline as a solid.

  • Expected Outcome : Yields typically range from 60-75%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol outlines the classic cyclization to form the dihydroisoquinoline core, which can be subsequently oxidized.[20][21][23]

  • Materials :

    • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq)

    • Phosphoryl chloride (POCl₃) (3.0 eq)

    • Acetonitrile (anhydrous)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure :

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

    • Add phosphoryl chloride (POCl₃) dropwise via a syringe over 15 minutes. The solution may become thick and colorful.

    • After the addition, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C) for 1.5 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice and water.

  • Workup and Purification :

    • Basify the aqueous mixture to pH > 9 with a saturated NaHCO₃ solution or concentrated NaOH.

    • Extract the product into dichloromethane (3x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

    • Purification can be achieved via silica gel chromatography or recrystallization.

  • Expected Outcome : Yields for this cyclization are often high, >85%. The product identity is confirmed by standard spectroscopic methods.

Conclusion and Future Perspectives

Halogenated isoquinoline building blocks represent a powerful convergence of a biologically validated scaffold and a versatile set of chemical tools for molecular optimization. As we have explored, the strategic introduction of halogens provides medicinal chemists with unparalleled control over the physicochemical and pharmacodynamic properties of drug candidates. Classical synthetic routes remain highly relevant, while modern methods like C-H activation are opening new avenues for rapid, late-stage diversification.[32]

Looking forward, the synergy between empirical synthesis and computational chemistry will become even more critical.[16] The ability to accurately predict the impact of halogenation and the energetic favorability of halogen bonds will further accelerate the design-make-test-analyze cycle. The continued development of novel, regioselective halogenation techniques will ensure that the full potential of these essential building blocks is realized, paving the way for the discovery of safer and more effective medicines.

References

  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Ibrahim, M. A. A. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Magnetochemistry, 5(4), 69. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.).
  • Hardegger, L. A., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Medicinal Chemistry Letters, 6(11), 1135–1139. [Link]

  • Sattar, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 914. [Link]

  • Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity. (n.d.). Benchchem.
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Retrieved February 22, 2026, from [Link]

  • US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. Retrieved February 22, 2026, from [Link]

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (n.d.). ProQuest. Retrieved February 22, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Wu, J., et al. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Organic Letters, 11(19), 4442–4445. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. (n.d.). Retrieved February 22, 2026, from [Link]

  • Bakhsh, D., et al. (2023). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. Pharmaceuticals, 16(10), 1459. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Kolář, M. H., & Hobza, P. (2012). Halogen bonding in ligand–receptor systems in the framework of classical force fields. Physical Chemistry Chemical Physics, 14(36), 12534. [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. (n.d.). Zenodo. Retrieved February 22, 2026, from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Retrieved February 22, 2026, from [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). Bentham Science Publishers. Retrieved February 22, 2026, from [Link]

  • Key contemporary considerations for halogens in drug discovery. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • Gevorgyan, A., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 26(21), 6668. [Link]

  • Jarmuła, A. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 115. [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved February 22, 2026, from [Link]

  • Proposed routes and initial studies for isoquinoline synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Wang, Y.-F., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 9(58), 33766–33783. [Link]

  • Eggen, T., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Water, 15(13), 2419. [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]

  • Key contemporary considerations for halogens in drug discovery. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • Why are halogens important in the pharmaceutical industry? (n.d.). TutorChase. Retrieved February 22, 2026, from [Link]

  • Cova, F., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 60(3), 1334–1343. [Link]

  • The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Bioisosteres in Medicinal Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 22, 2026, from [Link]

  • de Mello, T. F., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 100(2), 195–207. [Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (n.d.). PLOS One. Retrieved February 22, 2026, from [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(9), 1625–1655. [Link]

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Exploratory

Strategic Fluorination: Enhancing Metabolic Stability in 8-Fluoro Substituted Isoquinolines

Executive Summary The isoquinoline scaffold is a privileged pharmacophore in drug discovery, prevalent in analgesics, antihypertensives, and kinase inhibitors. However, its therapeutic utility is frequently compromised b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, prevalent in analgesics, antihypertensives, and kinase inhibitors. However, its therapeutic utility is frequently compromised by rapid oxidative metabolism, primarily driven by Cytochrome P450 (CYP) enzymes.[1] This guide analyzes the 8-fluoro substitution strategy —a precision medicinal chemistry tactic designed to mitigate metabolic liabilities. By exploiting the unique steric and electronic properties of the carbon-fluorine (C–F) bond at the peri-position, researchers can significantly enhance the metabolic stability and intrinsic clearance (


) profiles of isoquinoline-based lead compounds.

Part 1: The Metabolic Liability of the Isoquinoline Scaffold

To engineer stability, one must first understand the mechanism of degradation. The isoquinoline core is susceptible to Phase I metabolism via two primary vectors:

  • N-Oxidation &

    
    -Carbon Oxidation:  The nitrogen atom (N2) and the adjacent C1 position are electron-deficient but prone to oxidation if steric bulk is absent.
    
  • Aromatic Hydroxylation (The Soft Spot): The benzenoid ring (positions C5–C8) is electron-rich compared to the pyridine ring, making it the preferred site for electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes.

Why the 8-Position? The C8 position is unique due to its peri-relationship with the nitrogen lone pair and substituents at C1. Unsubstituted C8-H bonds are frequent sites of hydroxylation (metabolic "soft spots"). Furthermore, metabolism at C8 often leads to chemically unstable intermediates (e.g., quinone-imines) that can result in idiosyncratic toxicity.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergence between the labile unsubstituted scaffold and the stabilized 8-fluoro analog.

MetabolicPathway Isoq Isoquinoline (Unsubstituted) CYP CYP450 (Fe-Oxo Species) Isoq->CYP Binding Hydrox 8-Hydroxy-Isoquinoline (High Clearance) CYP->Hydrox Oxidation at C8 Blocked Metabolic Blockade (Steric/Electronic) CYP->Blocked C-F Bond Strength (116 kcal/mol) Gluc O-Glucuronide (Rapid Excretion) Hydrox->Gluc Phase II FluoroIsoq 8-Fluoro-Isoquinoline (Substituted) FluoroIsoq->CYP Reduced Affinity Stable Intact Drug (Extended t1/2) Blocked->Stable No Reaction

Figure 1: Mechanistic divergence in metabolic fate. The 8-fluoro substitution blocks the primary hydroxylation site, preventing the cascade toward glucuronidation and clearance.

Part 2: The 8-Fluoro Strategic Intervention

The introduction of fluorine at the 8-position is not merely a "block." It is a multi-parameter optimization of the molecule's physicochemical profile.

The Thermodynamic Blockade

The C–F bond is the strongest single bond to carbon in organic chemistry (


116 kcal/mol vs. 

99 kcal/mol for C–H). The CYP450 radical cation mechanism cannot easily abstract a fluorine atom or insert oxygen into the C–F bond.
  • Result: Direct inhibition of metabolism at the C8 position.

Electronic Deactivation (The Inductive Effect)

Fluorine is the most electronegative element. Its strong inductive effect (


) withdraws electron density from the benzenoid ring.
  • Mechanism: CYP oxidation is electrophilic. By reducing the electron density of the aromatic ring, the 8-fluoro substituent raises the activation energy required for the CYP heme to attack any position on that ring (positions 5, 6, and 7 are also deactivated).

pKa Modulation and Type II Binding

The 8-position is spatially close to the isoquinoline nitrogen. Through the inductive effect, 8-F lowers the


 of the isoquinoline nitrogen (typically by 1–1.5 log units).
  • Significance: Many isoquinolines bind to CYP enzymes via "Type II" binding (coordination of the basic nitrogen to the heme iron), which inhibits the enzyme but also sequesters the drug. Reducing basicity decreases this specific binding affinity, potentially altering the volume of distribution (

    
    ) and reducing CYP inhibition liabilities.
    

Part 3: Experimental Protocol for Stability Assessment

To validate the stability of 8-fluoro analogs, a rigorous Human Liver Microsome (HLM) stability assay is required. This protocol ensures data integrity and reproducibility.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

HLM_Protocol Prep 1. Preparation Pre-warm Buffer & HLM (37°C) Spike Test Cmpd (1 µM) Start 2. Initiation Add NADPH (1 mM final) Start Timer Prep->Start Incubate 3. Incubation Sampling at t = 0, 5, 15, 30, 60 min Start->Incubate Quench 4. Termination Transfer to Ice-Cold ACN (Containing Internal Std) Incubate->Quench Serial Aliquots Process 5. Processing Centrifuge (4000g, 20 min) Collect Supernatant Quench->Process Analyze 6. Analysis LC-MS/MS (MRM Mode) Calculate % Remaining Process->Analyze

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Detailed Methodology
  • Metabolic Incubation:

    • Prepare a master mix containing buffer and liver microsomes (0.5 mg/mL final protein concentration).[2]

    • Spike the test compound (8-fluoro isoquinoline derivative) to a final concentration of 1 µM. Note: 1 µM is chosen to ensure pseudo-first-order kinetics (

      
      ).
      
    • Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding NADPH (1 mM final).[2][3]

  • Sampling & Quenching:

    • At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

    • Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope internal standard (e.g., Warfarin-d5 or Propranolol-d7).

    • Why? ACN precipitates proteins and instantly halts enzymatic activity.

  • Data Analysis:

    • Plot

      
       vs. Time.[2]
      
    • The slope of the line is

      
       (depletion rate constant).
      
    • Calculate Half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and Intrinsic Clearance (
      
      
      
      ).[2]

Part 4: Data Interpretation & Case Analysis

When comparing an unsubstituted isoquinoline to its 8-fluoro counterpart, the data typically follows the trend below.

Table 1: Comparative Metabolic Stability Data (Representative)
Compound IDStructure

(min)

(µL/min/mg)
Stability Class
ISOQ-001 Unsubstituted12.5110.8High Clearance (Unstable)
ISOQ-002 8-Fluoro 58.0 23.9 Low Clearance (Stable)
ISOQ-003 5-Fluoro22.063.0Moderate Clearance

Analysis:

  • ISOQ-001 is rapidly cleared, likely due to C8 hydroxylation.

  • ISOQ-002 shows a >4-fold improvement in half-life. The 8-F substitution successfully blocked the primary metabolic soft spot.

  • ISOQ-003 (5-Fluoro) offers some protection via electronic deactivation but fails to block the sterically accessible C8 site, resulting in only marginal improvement.

Calculation of Intrinsic Clearance

To derive


 from your experimental data, use the following equation:


Where:

Part 5: Strategic Synthesis & Optimization Workflow

For researchers looking to synthesize these derivatives, the 8-fluoro moiety is often introduced early in the synthetic route, as late-stage fluorination at the C8 position is synthetically challenging.

Recommended Synthetic Route (Directed Ortho-Lithiation):

  • Starting Material: 2-(3-fluorophenyl)ethylamine.[5]

  • Cyclization: Pictet-Spengler or Bischler-Napieralski reaction conditions.

  • Result: The fluorine directs the cyclization to the para position relative to itself (due to steric crowding at the ortho site), but careful selection of protecting groups can direct formation to the 8-fluoro isomer.

    • Ref: See Csutorás et al. for specific lithiation protocols yielding 8-fluoro-3,4-dihydroisoquinoline [1].

References

  • Csutorás, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1365. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki Coupling of 5-Bromo-1-chloroisoquinoline

This Application Note is structured to guide researchers through the counter-intuitive reactivity of 5-bromo-1-chloroisoquinoline . Unlike standard halo-arenes where bromides react before chlorides, this scaffold exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the counter-intuitive reactivity of 5-bromo-1-chloroisoquinoline . Unlike standard halo-arenes where bromides react before chlorides, this scaffold exhibits a "C1-Override" effect due to the electronic activation of the C1 position.[1]

Executive Summary & Strategic Analysis

The "Trap" in 5-Bromo-1-chloroisoquinoline Reactivity In standard palladium-catalyzed cross-coupling, the oxidative addition rate typically follows the bond dissociation energy (BDE) order: C-I > C-Br > C-Cl .[1] Consequently, chemists usually expect the C5-bromide to couple before the C1-chloride.[1]

However, 5-bromo-1-chloroisoquinoline is a notable exception. Extensive datasets (including Pfizer’s internal reaction knowledge bases) confirm that the C1-chloride is the primary reactive site under most Suzuki-Miyaura conditions.[1] The intrinsic electrophilicity of the C1 position (adjacent to the ring nitrogen,


-position) lowers the energy barrier for oxidative addition sufficiently to override the better leaving group ability of the C5-bromide.
Core Directive for Regiocontrol
  • Target: 1-Aryl-5-bromoisoquinoline: Use Protocol A .[1] This is the natural reactivity pathway.

  • Target: 5-Aryl-1-chloroisoquinoline: Do NOT attempt direct coupling on the di-halide.[1] The selectivity will be poor or inverted. Use Protocol B (The Synthetic Detour) .

Mechanistic Insight: The "C1-Override"

The regioselectivity is governed by a competition between Bond Strength (favoring C5-Br) and Electronic Activation (favoring C1-Cl).[1]

  • C5 Position: Behaves like a standard aryl bromide. Reactivity is driven by the weak C-Br bond.[2][3]

  • C1 Position: Behaves like an activated 2-chloropyridine.[1] The adjacent nitrogen withdraws electron density (inductive effect -I) and stabilizes the Pd(II) intermediate during oxidative addition.[1]

  • Outcome: The electronic activation at C1 is potent enough to make

    
     with standard phosphine ligands.[1]
    
Visualization: Reactivity Decision Tree

G Start Substrate: 5-Bromo-1-chloroisoquinoline Decision Target Regioisomer? Start->Decision Path1 Target: C1-Coupling (Retain C5-Br) Decision->Path1 Natural Path Path2 Target: C5-Coupling (Retain C1-Cl) Decision->Path2 Fighting Physics Result1 Direct Suzuki Coupling (Protocol A) C1 reacts preferentially Path1->Result1 Pd(PPh3)4 / Na2CO3 Result2 Direct Coupling Fails (Mixtures/Wrong Isomer) Path2->Result2 Standard Conditions Solution2 Use 'Reverse Sequence' Start with 5-Bromoisoquinolin-1-one (Protocol B) Result2->Solution2 Recommended Route

Figure 1: Decision tree for selecting the correct synthetic workflow based on the desired regioisomer.

Protocol A: C1-Selective Coupling (Natural Pathway)

Objective: Selective arylation at C1, preserving the C5-bromide for downstream functionalization.[1]

Materials
  • Substrate: 5-Bromo-1-chloroisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][4]

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]

    • Note: Avoid highly active catalysts like Pd-XPhos or Pd-dtbpf, which might push the reaction to bis-coupling.[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).[1]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 5-bromo-1-chloroisoquinoline (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent Addition: Add DME (0.1 M concentration relative to substrate).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.[5]

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 80°C .

    • Monitoring: Check TLC/LCMS at 1 hour. The C1-Cl is highly reactive; prolonged heating may begin to erode the C5-Br.[1]

  • Workup: Once the starting material is consumed (usually < 4 hours), cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The product (1-aryl-5-bromoisoquinoline) is typically less polar than the starting material.[1]

Data Summary: Expected Selectivity

Parameter Condition Outcome
Primary Site C1 (Chloride) >90% Regioselectivity
Secondary Site C5 (Bromide) <5% (Bis-coupling) if stopped early

| Limiting Factor | Temperature | >100°C increases C5 reactivity |[1]

Protocol B: C5-Selective Functionalization (The "Reverse Sequence")

Objective: Synthesis of 5-aryl-1-chloroisoquinoline. Challenge: Direct coupling of 5-bromo-1-chloroisoquinoline yields the wrong isomer (C1-aryl). Solution: Utilize the lactam (isoquinolinone) intermediate to mask the C1 position during the C5-coupling event.

Workflow Diagram

Rxn Step1 5-Bromoisoquinolin-1(2H)-one (C1 is masked as Lactam) Step2 Intermediate: 5-Arylisoquinolin-1(2H)-one Step1->Step2 Suzuki Coupling (C5-Br reacts only) Step3 Product: 5-Aryl-1-chloroisoquinoline Step2->Step3 Chlorination (POCl3 / Reflux)

Figure 2: The "Reverse Sequence" strategy ensures high fidelity C5-functionalization.

Step-by-Step Procedure

Phase 1: Suzuki Coupling at C5

  • Substrate: Start with 5-bromoisoquinolin-1(2H)-one (commercially available or synthesized from 5-bromo-isoquinoline via oxidation).[1]

  • Conditions: Use standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 100°C).

  • Mechanism: Since C1 is a carbonyl (lactam), it is inert to Pd-catalysis.[1] The reaction proceeds exclusively at C5-Br.

  • Isolation: Isolate the 5-arylisoquinolin-1(2H)-one.[1]

Phase 2: Chlorination at C1

  • Reagent: Phosphorus oxychloride (POCl₃) (neat or 5-10 equiv in Toluene).[1]

  • Reaction: Suspend the 5-arylisoquinolin-1(2H)-one in POCl₃. Add a catalytic amount of DMF (Vilsmeier-Haack activation).[1]

  • Heat: Reflux (100-110°C) for 2-4 hours.

  • Quench (Safety Warning): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring. POCl₃ hydrolysis is exothermic and releases HCl gas. Neutralize with NaOH or NaHCO₃.

  • Extraction: Extract with DCM. The product is the desired 5-aryl-1-chloroisoquinoline .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-coupling (Protocol A) Catalyst too active or Temp too high.[1]Switch to Pd(PPh₃)₄ (less active than dppf/XPhos).[1] Lower temp to 60°C. Reduce boronic acid to 1.0 equiv.
No Reaction at C1 Catalyst poisoning.Ensure rigorous degassing. Isoquinolines can coordinate Pd; increase catalyst loading to 5 mol%.
Wrong Regioisomer (C5) Using bulky ligands (e.g., Q-Phos)?While rare for this substrate, bulky ligands can sometimes flip selectivity by sterically hindering the crowded C1 site. However, this is unreliable. Stick to Protocol B for C5 targets.
Hydrolysis of Cl Basic aqueous conditions too harsh.If C1-Cl hydrolyzes to the lactam during Protocol A, switch to anhydrous conditions: CsF or K₃PO₄ in Dioxane (dry).

References

  • Almond-Thynne, J., et al. (2017).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8(1), 40-62.[1] (Key source identifying the C1-override in 1-chloro-5-bromoisoquinoline).

  • Pfizer Reaction Knowledge Base (cited within Ref 1). Confirms internal data on isoquinoline reactivity trends: C1 (alpha-N) > C5 (Br) > C4 (Br).[1]

  • BenchChem Protocols. "Reactivity of 5-Bromo- vs. Chloro-heterocycles."

    • [1]

  • Miyaura, N., Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanistic grounding).

    • [1]

Sources

Application

The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromoisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the isoquinoline scaffold stands as a privileged structure, embedded in a multitude of natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the isoquinoline scaffold stands as a privileged structure, embedded in a multitude of natural products and pharmaceutical agents. The ability to functionalize this core at specific positions is paramount for the exploration of new chemical space and the development of novel therapeutics. Among the various synthetic handles, the bromine atom at the 5-position of the isoquinoline ring offers a versatile entry point for diversification through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these powerful transformations, offering not just protocols, but the strategic thinking behind them.

The 5-Bromoisoquinoline Core: A Strategic Linchpin

The reactivity of 5-bromoisoquinoline in palladium-catalyzed cross-coupling is a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the isoquinoline nitrogen deactivates the ring towards electrophilic aromatic substitution, making direct C-H functionalization challenging. However, this same electronic characteristic renders the C-Br bond at the 5-position susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first step in most cross-coupling catalytic cycles. Understanding this inherent reactivity is key to selecting the appropriate reaction conditions.

The Palladium Catalysis Toolbox: A Reaction for Every Occasion

The versatility of palladium catalysis offers a suite of reactions to forge new bonds at the C5 position of the isoquinoline nucleus. Each named reaction presents a unique set of advantages and requires careful consideration of the coupling partners and desired final product.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[1][2] It is the go-to method for creating biaryl and heteroaryl-isoquinoline structures.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. Pd(PPh₃)₄ is a reliable workhorse, while Pd(dppf)Cl₂ often provides better results for more challenging substrates due to the chelating nature of the dppf ligand, which stabilizes the catalytic species.[3]

  • Base: A base is essential to activate the boronic acid for transmetalation.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, with stronger bases like Cs₂CO₃ often being more effective for less reactive substrates.[3]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[1][3]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2, Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoquinoline with Phenylboronic Acid

ParameterCondition
Reactants 5-Bromoisoquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol)
Catalyst Pd(PPh₃)₄ (0.03 mmol)
Base K₂CO₃ (2.5 mmol)
Solvent 1,4-Dioxane (8 mL) and Water (2 mL)
Temperature 80-100 °C
Time 4-12 h

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 5-bromoisoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Heck Coupling: Olefinic Functionalization

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted olefins.[4] This reaction is particularly useful for introducing vinyl groups at the 5-position of the isoquinoline ring.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) sources like Pd(OAc)₂ or PdCl₂ are often used in combination with a phosphine ligand.[5] For electron-rich heteroaryl halides like 5-bromoisoquinoline, phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.

Visualizing the Heck Coupling Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Bromoisoquinoline Alkene Heating Heat to 80-120 °C Reactants->Heating Catalyst_System Pd(OAc)2 Ligand (optional) Catalyst_System->Heating Base_Solvent Base (e.g., Et3N) Solvent (e.g., DMF) Base_Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the Heck coupling.

Protocol: Heck Coupling of 5-Bromoisoquinoline with Styrene

ParameterCondition
Reactants 5-Bromoisoquinoline (1.0 mmol), Styrene (1.5 mmol)
Catalyst Pd(OAc)₂ (0.05 mmol)
Ligand P(o-tolyl)₃ (0.1 mmol) (optional)
Base Et₃N (1.5 mmol)
Solvent DMF (5 mL)
Temperature 100 °C
Time 8-16 h

Step-by-Step Methodology:

  • In a sealed tube, combine 5-bromoisoquinoline, Pd(OAc)₂, and P(o-tolyl)₃ (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] This reaction is invaluable for synthesizing 5-alkynylisoquinolines, which are versatile intermediates for further transformations.

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7][8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

  • Solvent: Anhydrous and degassed solvents like DMF or THF are crucial to prevent catalyst deactivation.[7]

Protocol: Sonogashira Coupling of 5-Bromoisoquinoline with Phenylacetylene

ParameterCondition
Reactants 5-Bromoisoquinoline (1.0 mmol), Phenylacetylene (1.2 mmol)
Catalyst PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol)
Base Et₃N (2.0 mmol)
Solvent Anhydrous DMF (5 mL)
Temperature 80 °C
Time 4-6 h

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere, add 5-bromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] This reaction is essential for introducing a wide range of nitrogen-containing functionalities at the 5-position of the isoquinoline ring.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step and prevent catalyst decomposition.[11] Pre-catalysts that are air- and moisture-stable have also been developed to simplify the reaction setup.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed.[12]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

Visualizing the Ligand's Role in Catalysis:

Buchwald_Hartwig_Ligand Pd_precatalyst Pd Precatalyst Active_Pd(0) Active L-Pd(0) Species Pd_precatalyst->Active_Pd(0) Base Reductive_Elimination Facilitates Reductive Elimination Active_Pd(0)->Reductive_Elimination Catalyst_Stability Enhances Catalyst Stability Active_Pd(0)->Catalyst_Stability Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Active_Pd(0)

Caption: The crucial role of bulky ligands in Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 5-Bromoisoquinoline with Morpholine

ParameterCondition
Reactants 5-Bromoisoquinoline (1.0 mmol), Morpholine (1.2 mmol)
Precatalyst XPhos Pd G3 (0.02 mmol)
Base NaOtBu (1.4 mmol)
Solvent Toluene (5 mL)
Temperature 100 °C
Time 6-12 h

Step-by-Step Methodology:

  • In a glovebox, charge a vial with 5-bromoisoquinoline, XPhos Pd G3, and NaOtBu.

  • Add toluene and morpholine.

  • Seal the vial and heat the mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille reaction couples an organic halide with an organostannane reagent.[13] While the toxicity of tin compounds is a concern, the Stille reaction is highly versatile and tolerant of a wide range of functional groups.[14]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for the Stille reaction.[15]

  • Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step.

  • Solvent: Anhydrous, non-polar solvents such as toluene or THF are preferred.

Protocol: Stille Coupling of 5-Bromoisoquinoline with Tributyl(vinyl)stannane

ParameterCondition
Reactants 5-Bromoisoquinoline (1.0 mmol), Tributyl(vinyl)stannane (1.2 mmol)
Catalyst Pd(PPh₃)₄ (0.05 mmol)
Solvent Anhydrous Toluene (10 mL)
Temperature 100 °C
Time 12-24 h

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add 5-bromoisoquinoline and Pd(PPh₃)₄.

  • Add anhydrous toluene and tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • The crude product can often be purified by column chromatography. Special care should be taken to remove tin byproducts, which can sometimes be achieved by washing with a saturated aqueous solution of KF.[15]

Troubleshooting and Optimization: A Scientist's Perspective

Cross-coupling reactions, while powerful, are not without their challenges. Low yields, incomplete conversion, and the formation of byproducts are common hurdles. A systematic approach to troubleshooting is essential.

Common Issues and Potential Solutions:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure strictly anaerobic and anhydrous conditions.
Poor choice of ligand/base/solventScreen a variety of ligands, bases, and solvents.
Homocoupling of Coupling Partner Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Protodebromination Presence of water or protic impuritiesUse anhydrous solvents and reagents.
Difficulty in Purification Similar polarity of starting material and productOptimize the solvent system for column chromatography; consider recrystallization or derivatization.

Conclusion: Enabling Discovery

The palladium-catalyzed cross-coupling of 5-bromoisoquinoline derivatives is a cornerstone of modern medicinal and materials chemistry. A deep understanding of the underlying principles of each reaction, coupled with a systematic approach to protocol development and optimization, empowers researchers to efficiently synthesize novel and complex molecules. This guide serves as a starting point for your explorations, encouraging a mindset of inquiry and innovation in the pursuit of scientific discovery.

References

  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Frontiers. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

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Method

The Strategic Amination of 1-Chloroisoquinolines: A Guide to Buchwald-Hartwig Coupling Conditions

Introduction: The Significance of 1-Aminoisoquinolines and the Power of C-N Coupling The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Aminoisoquinolines and the Power of C-N Coupling

The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Specifically, 1-aminoisoquinolines are crucial building blocks in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, anti-cancer agents, and anti-viral compounds. The traditional methods for the synthesis of these valuable intermediates often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a mild, versatile, and highly efficient route to aryl and heteroaryl amines.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging substrate class: 1-chloroisoquinolines. Due to the electron-deficient nature of the isoquinoline ring system, the C-Cl bond at the 1-position is activated towards nucleophilic attack, yet its reactivity in palladium-catalyzed cross-coupling reactions requires careful optimization of the catalytic system. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed analysis of critical reaction parameters, and present a robust, field-proven protocol for the successful amination of 1-chloroisoquinolines.

Mechanism and Key Parameters: A Causal Approach to Experimental Design

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium catalyst.[2][3] Understanding this cycle is paramount to rationally designing and troubleshooting experiments.

Buchwald_Hartwig_Catalytic_Cycle Simplified Catalytic Cycle of the Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination_Deprotonation + HNR'R'', Base Pd(II)_Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination_Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

1. The Catalyst System: Palladium Precursor and Ligand Selection

The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically generated in situ from a palladium precursor and a phosphine ligand. For the coupling of challenging substrates like 1-chloroisoquinolines, the choice of both components is critical.

  • Palladium Precursors: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred.[3] These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.

  • Ligand Selection: The Key to Success with Chloroheteroarenes: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step for chloroarenes.[4] To facilitate this challenging step, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and their steric bulk facilitates the final reductive elimination step to release the product.[5] For the amination of 1-chloroisoquinolines, the following classes of ligands have demonstrated high efficacy in related systems:

    • Biaryl Phosphine Ligands: This class of ligands, developed extensively by the Buchwald group, has become the gold standard for C-N cross-coupling.[6] Ligands such as XPhos , SPhos , and RuPhos are excellent starting points for the amination of 1-chloroisoquinolines. For primary amines, BrettPhos is often the ligand of choice due to its ability to suppress diarylation.[2]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that can effectively activate aryl chlorides for oxidative addition.[4]

2. The Role of the Base: Beyond a Simple Proton Acceptor

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield.

  • Strong, Non-nucleophilic Bases: For the amination of 1-chloroisoquinolines, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly employed bases. Lithium bis(trimethylsilyl)amide (LHMDS) is another effective option, particularly when dealing with substrates that have base-sensitive functional groups.[2]

  • Weaker Inorganic Bases: In cases where strong alkoxide bases lead to side reactions or decomposition, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[3]

3. Solvent and Temperature: Fine-Tuning the Reaction Environment

The choice of solvent and reaction temperature is crucial for ensuring the solubility of all reaction components and for achieving a reasonable reaction rate.

  • Solvents: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[2] Toluene is often favored for its higher boiling point, which allows for a wider range of reaction temperatures.

  • Temperature: The reaction temperature is dependent on the reactivity of the substrates and the chosen catalyst system. For the amination of 1-chloroisoquinolines, temperatures in the range of 80-110 °C are typically required.[8]

Comparative Table of Recommended Starting Conditions

The following table provides recommended starting conditions for the Buchwald-Hartwig amination of 1-chloroisoquinolines with different classes of amines. These conditions are based on established protocols for similar electron-deficient heteroaryl chlorides and should serve as a robust starting point for optimization.

Amine ClassPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Primary Alkylamines XPhos Pd G3 (2)XPhos (2.4)NaOtBu (1.4)Toluene100
BrettPhos Pd G3 (2)BrettPhos (2.4)LHMDS (1.5)THF80
Secondary Alkylamines RuPhos Pd G3 (2)RuPhos (2.4)NaOtBu (1.4)Toluene110
Primary Arylamines XPhos Pd G3 (2)XPhos (2.4)Cs₂CO₃ (2.0)1,4-Dioxane110
Secondary Arylamines SPhos Pd G3 (2)SPhos (2.4)K₃PO₄ (2.0)Toluene110

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination of 1-chloroisoquinoline with a primary alkylamine.

Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Caption: Experimental workflow for the Buchwald-Hartwig amination of 1-chloroisoquinoline.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1-chloroisoquinoline, XPhos Pd G3, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Seal the vessel with a septum or cap. If not in a glovebox, evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the primary amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aminoisoquinoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: Enabling the Synthesis of Key Medicinal Chemistry Scaffolds

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 1-aminoisoquinolines from readily available 1-chloroisoquinolines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The use of modern, bulky, and electron-rich phosphine ligands in combination with robust palladium precatalysts is key to overcoming the challenge of activating the C-Cl bond in this electron-deficient heteroaromatic system. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Nolan, S. P. et al. (1999).
  • Norrby, P.-O. et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Sigma-Aldrich. Buchwald Ligands.
  • Entegris. Buchwald Ligands Review.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Tokyo Chemical Industry UK Ltd.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Wikipedia. (2023).
  • Wu, X. et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1864-1876.
  • ResearchGate. (2015). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • ACS GCI Pharmaceutical Roundtable.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

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Application

Application Note: A Researcher's Guide to the Orthogonal Functionalization of 1-Chloro-5-Bromoisoquinoline

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science. The ability to precisely introduce diverse substituents at specific positions is critical for developing novel co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science. The ability to precisely introduce diverse substituents at specific positions is critical for developing novel compounds with tailored properties. 1-Chloro-5-bromoisoquinoline presents a unique synthetic challenge and opportunity, offering two distinct halogen handles for functionalization. This guide provides a comprehensive overview and detailed protocols for the orthogonal, site-selective modification of this valuable building block. We will explore the underlying principles of reactivity that enable this selectivity and provide step-by-step methodologies for researchers in drug discovery and chemical synthesis.

The Reactivity Landscape of 1-Chloro-5-Bromoisoquinoline

Achieving orthogonal functionalization hinges on exploiting the inherent differences in the chemical reactivity of the C1-Cl and C5-Br bonds. These differences arise from two primary factors: the intrinsic bond dissociation energies of carbon-halogen bonds and the electronic environment of their respective positions on the isoquinoline core.

  • Palladium-Catalyzed Cross-Coupling Reactivity: In the context of transition-metal catalysis, the reactivity of aryl halides typically follows the order of bond strength: C-I > C-Br > C-OTf > C-Cl.[1][2] This trend suggests that the C5-Br bond, being weaker than the C1-Cl bond, will preferentially undergo oxidative addition to a Pd(0) catalyst under standard cross-coupling conditions. This provides a reliable pathway for selective functionalization at the C5 position.

  • Electronic Activation at the C1 Position: The isoquinoline ring system features a pyridine-like nitrogen atom. This nitrogen atom is strongly electron-withdrawing, which significantly polarizes the heterocyclic ring and renders the C1 position (alpha to the nitrogen) highly electron-deficient.[3][4][5] This electronic feature makes the C1-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction mechanism that is not readily accessible for the C5-Br bond located on the carbocyclic ring.[3][6]

This dichotomy in reactivity—preference for Pd-catalyzed coupling at C5 and susceptibility to SNAr at C1—is the foundation for a truly orthogonal synthetic strategy.

Caption: Reactivity map for 1-chloro-5-bromoisoquinoline.

Protocol I: Selective Functionalization at the C5-Position via Suzuki-Miyaura Coupling

This protocol leverages the greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions to achieve selective arylation or vinylation at the C5 position. The conditions are chosen to be mild enough to leave the more robust C1-Cl bond intact.

Principle

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[7][8][9] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[10] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs selectively at the C5 position under controlled conditions.

Detailed Protocol: Synthesis of 1-Chloro-5-phenylisoquinoline
Reagent/MaterialM. Wt. ( g/mol )AmountMoles (mmol)
1-Chloro-5-bromoisoquinoline242.48242 mg1.0
Phenylboronic Acid121.93146 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-chloro-5-bromoisoquinoline (242 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 1-chloro-5-phenylisoquinoline.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and moderately active catalyst suitable for differentiating between C-Br and C-Cl bonds without requiring specialized ligands.[11]

  • Base: Sodium carbonate is a sufficiently strong inorganic base to facilitate the transmetalation step of the Suzuki reaction without promoting side reactions.[8]

  • Solvent System: The dioxane/water mixture is a common choice that ensures solubility for both the organic substrates and the inorganic base.

  • Temperature: A moderate temperature of 80 °C provides enough thermal energy for the catalytic cycle to proceed efficiently at the C-Br bond while remaining below the threshold required for significant C-Cl bond activation.

Protocol II: Selective Functionalization at the C1-Position via SNAr

This protocol takes advantage of the unique electronic properties of the C1 position, allowing for highly selective substitution of the chlorine atom by nucleophiles, leaving the C5-Br bond untouched.

Principle

Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism.[12] The nucleophile first attacks the electron-deficient carbon atom (C1), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The adjacent nitrogen atom is crucial for stabilizing this intermediate. In the second step, the leaving group (chloride) is expelled, and aromaticity is restored. This pathway is strongly favored at C1 and is kinetically inaccessible at C5.

Detailed Protocol: Synthesis of 1-(Pyrrolidin-1-yl)-5-bromoisoquinoline
Reagent/MaterialM. Wt. ( g/mol )AmountMoles (mmol)
1-Chloro-5-bromoisoquinoline242.48242 mg1.0
Pyrrolidine71.120.17 mL2.0
N,N-Diisopropylethylamine (DIPEA)129.240.35 mL2.0
N-Methyl-2-pyrrolidone (NMP)-5 mL-

Procedure:

  • To a 10 mL microwave vial, add 1-chloro-5-bromoisoquinoline (242 mg, 1.0 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (5 mL), followed by pyrrolidine (0.17 mL, 2.0 mmol) and DIPEA (0.35 mL, 2.0 mmol).

  • Seal the vial and heat the reaction mixture to 120 °C with stirring. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL) to remove residual NMP, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(pyrrolidin-1-yl)-5-bromoisoquinoline.

Rationale for Experimental Choices:

  • Nucleophile: Secondary amines like pyrrolidine are excellent nucleophiles for SNAr reactions on activated heteroaryl chlorides.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: NMP is a polar aprotic solvent that effectively solvates the ionic intermediates and can withstand the required high temperatures.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the initial nucleophilic attack, ensuring a reasonable reaction rate.

Strategic Sequential Functionalization Workflow

The orthogonality of the C5-Br and C1-Cl bonds allows for a logical and flexible approach to synthesizing di-substituted isoquinolines. The choice of the first reaction dictates the conditions required for the second.

Caption: Decision workflow for sequential functionalization.

  • Pathway 1 (C5 first, then C1): This is often the preferred route. A mild palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira[14][15], Heck) is performed first at the C5-Br position. The resulting 1-chloro-5-substituted isoquinoline can then be subjected to a second transformation at the C1-Cl position. This second step can be either an SNAr reaction or a more forcing palladium-catalyzed reaction, such as a Buchwald-Hartwig amination, which often requires specialized bulky phosphine ligands and stronger bases to activate the C-Cl bond.[16][17][18]

  • Pathway 2 (C1 first, then C5): An SNAr reaction is performed first to substitute the C1-Cl bond. This is highly selective and efficient. The resulting 1-substituted-5-bromoisoquinoline intermediate can then undergo a standard palladium-catalyzed cross-coupling at the C5-Br position. This route is advantageous when the nucleophile introduced at C1 might be incompatible with palladium-catalysis conditions.

References

  • Dai, G. & Larock, R. C. Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Scilit. Available at: [Link].

  • Kaur, H. et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry14 , 1693-1744 (2023). Available at: [Link].

  • Kim, D. et al. Directed nucleophilic aromatic substitution reaction. Chemical Communications58 , 12261-12264 (2022). Available at: [Link].

  • Powers, J. C. et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis12 , 11572-11585 (2022). Available at: [Link].

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. & Spivey, A. C. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link].

  • Markovic, T., Lopatka, K. & D’hooghe, M. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry12 , 2763-2801 (2016). Available at: [Link].

  • UCL. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link].

  • Reddy, B. V. S. et al. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry15 , 8426-8430 (2017). Available at: [Link].

  • Abell, A. D., Le, G. T. & Taylor, M. J. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry73 , 9651-4 (2008). Available at: [Link].

  • Lin, S. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. LinkedIn. Available at: [Link].

  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research (2024). Available at: [Link].

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link].

  • Ogoshi, S. Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link].

  • Gilmore, C. D., Allan, K. M. & Stoltz, B. M. Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Organic Chemistry Portal. Available at: [Link].

  • Isoquinoline. Available at: [Link].

  • Dar'in, D. et al. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules28 , (2023). Available at: [Link].

  • Sonogashira coupling. Wikipedia. Available at: [Link].

  • Lechner, M., Winter, A. & Schubert, U. S. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(quinolinyl)phenyl-Functionalized Ru(II) Complexes as Donor−Acceptor Systems. Inorganic Chemistry63 , 4281-4290 (2024). Available at: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • Malig, T. C. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link].

  • Wang, Z. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].

  • Ji, Y. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link].

  • Markiton, M. et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry11 , 170 (2025). Available at: [Link].

  • Karale, S. S. et al. One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton. Available at: [Link].

  • Gonzalez, J. et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemical Reviews122 , 10212-10291 (2022). Available at: [Link].

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link].

  • Preparation and Properties of Isoquinoline. Available at: [Link].

  • Reactivity of Isoquinoline. YouTube. Available at: [Link].

  • Li, J. & Gribble, G. W. Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers2 , 737-758 (2015). Available at: [Link].

  • Hocek, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Available at: [Link].

  • Al-dujaili, A. H. & Fadhel, S. H. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available at: [Link].

  • Cole, K. P. et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry9 , 394-400 (2016). Available at: [Link].

  • Dang, T. T. Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link].

  • Myers, A. G. The Suzuki Reaction. Available at: [Link].

Sources

Method

C-H activation strategies for 8-fluoroisoquinoline derivatives

Application Note: C-H Activation Strategies for 8-Fluoroisoquinoline Derivatives Part 1: Executive Summary & Strategic Analysis The 8-fluoroisoquinoline scaffold is a high-value pharmacophore in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C-H Activation Strategies for 8-Fluoroisoquinoline Derivatives

Part 1: Executive Summary & Strategic Analysis

The 8-fluoroisoquinoline scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The presence of the fluorine atom at the C8 position introduces unique electronic and steric challenges that distinguish it from unsubstituted isoquinolines.

The "Peri-Effect" Challenge: The defining feature of 8-fluoroisoquinoline is the interaction between the C8-fluorine and the C1-position (the peri-position).

  • Electronic Activation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom lowers the LUMO energy of the heterocycle, making the C1 position significantly more electrophilic. This enhances reactivity toward nucleophilic radicals (Minisci-type).

  • Steric Shielding: While fluorine is small (van der Waals radius ~1.47 Å), its proximity to C1 can destabilize the formation of bulky transition metal complexes required for some direct C-H activation pathways.

Strategic Decision Matrix:

  • For C1-Functionalization: Radical pathways (Minisci) are superior to polar organometallic additions because they bypass the need for N-activation (quaternization) and tolerate the 8-F steric environment better.

  • For C3-Functionalization: Transition-metal catalysis (Rh/Cp*) utilizing the isoquinoline nitrogen as a directing group is the gold standard.

  • For C4-Functionalization: This position remains nucleophilic; electrophilic aromatic substitution (SEAr) or Pd-catalyzed oxidative couplings are preferred.

Part 2: Detailed Protocols

Protocol A: C1-H Alkylation via Photoredox Minisci Reaction

Target: Direct introduction of alkyl/cycloalkyl groups at C1.

Mechanism & Rationale: This protocol utilizes a radical substitution mechanism.[1] The 8-fluoro substituent enhances the electrophilicity of the isoquinoline ring, making it an excellent trap for carbon-centered radicals. We employ a photocatalytic decarboxylative approach, which is milder than traditional Ag/persulfate methods and tolerates the fluorinated scaffold well.

Materials:

  • Substrate: 8-Fluoroisoquinoline (1.0 equiv)

  • Radical Precursor: Carboxylic acid (R-COOH) or N-hydroxyphthalimide ester (RAE) (1.5–2.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1–2 mol%)

  • Oxidant: (NH4)2S2O8 (1.5 equiv) or Selectfluor (if using RAEs)

  • Solvent: DMSO:H2O (4:1) or MeCN:H2O (depending on solubility)

  • Acid: TFA (1.0 equiv) – Critical for protonating the N, lowering the LUMO further.

Step-by-Step Workflow:

  • Preparation: In an 8 mL vial equipped with a magnetic stir bar, add 8-fluoroisoquinoline (0.2 mmol), the carboxylic acid (0.4 mmol), and the Ir-photocatalyst (2 µmol).

  • Additives: Add (NH4)2S2O8 (0.3 mmol).

  • Solvation: Dissolve in degassed DMSO (2.0 mL) and add TFA (15 µL). Note: The solution should turn slightly yellow/orange.

  • Irradiation: Cap the vial and irradiate with Blue LEDs (450 nm, ~30W) at room temperature. Fan cooling is recommended to maintain T < 35 °C.

  • Monitoring: Monitor via UPLC-MS at 2 hours and 16 hours. Look for the [M+R-H]+ peak. The 8-F group is stable under these radical conditions.

  • Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc (3x). Wash organics with brine (to remove DMSO). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: If the 8-F group causes regioselectivity issues (minor C3 alkylation), increase the steric bulk of the radical source or switch to a more selective HAT (Hydrogen Atom Transfer) photocatalyst system.

Protocol B: C3-H Arylation via Rh(III)-Catalyzed C-H Activation

Target: Site-selective arylation at C3 using the Nitrogen atom as a Directing Group (DG).

Mechanism & Rationale: The nitrogen atom of the isoquinoline acts as a monodentate directing group. The Cp*Rh(III) catalyst forms a 5-membered metallacycle. The 8-fluoro group is distal enough to not sterically hinder this coordination, but its electron-withdrawing nature decreases the basicity of the nitrogen. Therefore, a stronger Lewis acid or higher temperature may be required compared to non-fluorinated analogues.

Materials:

  • Substrate: 8-Fluoroisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl boronic acid or Potassium aryl trifluoroborate (1.5 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Ligand/Additive: AgSbF6 (10 mol%) – Abstracts Cl to generate the active cationic Rh species.

  • Oxidant: Cu(OAc)2 (2.0 equiv) or Ag2CO3

  • Solvent: t-Amyl alcohol or DCE

  • Temperature: 100–120 °C

Step-by-Step Workflow:

  • Activation: In a glovebox or under N2 flow, combine [Cp*RhCl2]2 (0.0125 mmol) and AgSbF6 (0.05 mmol) in the reaction vessel. Add solvent (1 mL) and stir for 10 mins to generate the active catalyst.

  • Addition: Add 8-fluoroisoquinoline (0.5 mmol), the aryl boronic acid (0.75 mmol), and Cu(OAc)2 (1.0 mmol).

  • Reaction: Seal the tube and heat to 110 °C for 18–24 hours.

  • Workup: Cool to RT. Filter through a celite pad to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Troubleshooting:

  • Low Conversion:[2] If the N-coordination is weak due to the 8-F effect, convert the isoquinoline to the N-oxide first. The N-oxide is a more potent directing group for Rh(III) catalysis. The N-oxide can be reduced back to the free base using Zn/NH4Cl or PCl3 in a subsequent step.

Part 3: Visualization & Data

Diagram 1: Decision Logic for 8-Fluoroisoquinoline Functionalization

G Start Target: 8-Fluoroisoquinoline Functionalization C1_Path Target Position: C1 (Peri to Fluorine) Start->C1_Path C3_Path Target Position: C3 (Meta to Fluorine) Start->C3_Path C4_Path Target Position: C4 (Beta to Nitrogen) Start->C4_Path Minisci Strategy: Minisci Reaction (Radical Attack) C1_Path->Minisci Preferred (Direct) N_Oxide Strategy: N-Oxide Activation (Nucleophilic Attack) C1_Path->N_Oxide Alternative (If Regio issues) Rh_Cat Strategy: Rh(III) Catalysis (C-H Activation) C3_Path->Rh_Cat Directing Group: N Pd_Cat Strategy: Pd(II) Oxidative Coupling C4_Path->Pd_Cat Electrophilic Nature

Caption: Strategic decision tree for regioselective C-H functionalization of 8-fluoroisoquinoline.

Diagram 2: Mechanistic Influence of 8-Fluoro Substituent

Mechanism Substrate 8-Fluoro- Isoquinoline Protonation Protonation (H+) Substrate->Protonation Effect 8-F Effect: 1. Deactivates ring to SEAr 2. Activates C1 for Nucleophilic Radicals 3. Slight steric bulk at C1 Substrate->Effect Activated Activated Cation Protonation->Activated LUMO Lowered TS Transition State (Radical Addition) Activated->TS Inductive Effect (-I) of 8-F increases C1 electrophilicity Radical Alkyl Radical (R•) Radical->TS Product C1-Alkylated Product TS->Product -H• (Oxidation)

Caption: Mechanistic pathway showing how the 8-Fluoro substituent electronically activates the C1 position for radical addition.

Part 4: Comparative Data Table

Table 1: Comparison of C1-H Activation Methods for Isoquinolines

MethodReagentsMechanism8-F CompatibilityYield Potential
Minisci (Classic) AgNO3, (NH4)2S2O8, R-COOHRadical SubstitutionHigh (Electronic activation helps)50-70%
Photoredox Minisci Ir-cat, Blue LED, R-COOHRadical SubstitutionVery High (Mild conditions)65-85%
Reissert/Grignard Benzyl chloroformate, R-MgBrNucleophilic AdditionMedium (Steric hindrance at C1)40-60%
Rh-Catalyzed Rh(III), Alkyne/AlkeneC-H InsertionLow (Steric clash with 8-F)<30%

References

  • Proctor, R. S. J., & Phipps, R. J. (2018).[3] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Source:[Link]

  • Wang, H., & Yu, S. (2015). Visible-Light-Driven Minisci Reaction: A Radical Substitution of Nitrogen-Containing Heterocycles. Organic Letters. Source:[Link]

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation of Quinolines and Isoquinolines via Rh(III) Catalysis.[4][5] Chemical Society Reviews.[5] Source:[Link]

  • Csutorás, G., et al. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[6] Molecules. Source:[Link] (Note: This reference specifically validates the challenges of C1-substitution in 8-fluoroisoquinolines using nucleophilic methods, supporting the recommendation for radical strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 5-Bromo-1-chloroisoquinoline Functionalization

Topic: Improving Regioselectivity in 5-Bromo-1-chloroisoquinoline Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in 5-Bromo-1-chloroisoquinoline Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Ticket ID: ISOQ-REGIO-001 Status: Active Subject: Troubleshooting regioselectivity profiles for C1 vs. C5 functionalization.

The Electronic Landscape (Root Cause Analysis)

The core challenge with 5-bromo-1-chloroisoquinoline (CAS: 34551-41-2) lies in its "ambivalent electrophilicity." You are dealing with two distinct reactivity profiles on the same scaffold.

  • C1-Chloro (The "Hard" Electrophile): Located

    
     to the ring nitrogen. The C=N bond withdraws electron density via induction and resonance, making C1 highly electron-deficient. It mimics the reactivity of 2-chloropyridine. It is activated for Nucleophilic Aromatic Substitution (
    
    
    
    )
    and oxidative addition with electron-rich metal catalysts.
  • C5-Bromo (The "Soft" Electrophile): Located on the benzenoid ring. It behaves like a standard aryl bromide. It is the kinetically preferred site for Palladium-catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) due to the weaker C-Br bond dissociation energy (BDE) compared to C-Cl.

The Conflict: While C5-Br is theoretically more reactive towards Pd(0), the high electron deficiency at C1 can "override" this selectivity if the catalyst system is too active (e.g., using Buchwald precatalysts designed to activate chlorides). Conversely, C1 is prone to hydrolysis (to isocarbostyril) if moisture is present.

Reactivity Decision Tree

ReactivityMap Substrate 5-Bromo-1-chloroisoquinoline SNAr Nucleophilic Attack (Amines, Alkoxides) Substrate->SNAr Path A: SNAr Pd_Mild Pd(0) Mild Conditions (PPh3, low temp) Substrate->Pd_Mild Path B: Cross-Coupling Pd_Aggressive Pd(0) Aggressive Ligands (XPhos, RuPhos, Heat) Substrate->Pd_Aggressive Path C: Over-activation Prod_C1 C1-Substituted (C5-Br Intact) SNAr->Prod_C1 High Selectivity (>95%) Prod_C5 C5-Coupled (C1-Cl Intact) Pd_Mild->Prod_C5 Kinetic Control (Br > Cl) Prod_Mix Mixture / Bis-Coupling (Loss of Regiocontrol) Pd_Aggressive->Prod_Mix C1 Activation Risk

Caption: Figure 1. Divergent reactivity pathways. C1 is targeted by nucleophiles (


), while C5 is targeted by mild Pd-catalysis. Aggressive catalysts erode selectivity.

Troubleshooting Guides

Scenario A: "I need to modify C1 but keep the C5-Bromine intact."

Recommendation: Do NOT use transition metal catalysis. Use


 (Nucleophilic Aromatic Substitution) .
The C1-Cl bond is sufficiently activated by the isoquinoline nitrogen to react with amines, alkoxides, or thiols without touching the C5-Br bond.

Protocol (Standard


): 
  • Solvent: Anhydrous THF, Dioxane, or DMF/DMAc.

  • Base: Non-nucleophilic base (DIPEA or

    
    ) to scavenge HCl.
    
  • Temperature: Start at RT. Heat to 60-80°C only if sluggish.

  • Stoichiometry: 1.1 equiv of Nucleophile.

Common Issues & Fixes:

IssueProbable CauseCorrective Action
Formation of "Isocarbostyril" (C1-OH) Moisture in solvent/reagents. C1-Cl hydrolyzes rapidly.Use strictly anhydrous solvents. Store substrate in a desiccator.
Low Conversion Nucleophile is too weak or steric hindrance.Switch to polar aprotic solvent (DMSO/NMP) and increase Temp to 100°C.
C5-Br Loss Usage of metal catalyst or reducing conditions.Ensure no Pd/Ni contaminants are present. Avoid strong reducing agents (e.g., LiAlH4).
Scenario B: "I need to couple at C5 (Suzuki) but C1-Cl is reacting."

Recommendation: You must exploit the bond energy difference (


). Use a catalyst system that is active enough for Bromides but lazy towards Chlorides.

The "Do Not" List:

  • AVOID electron-rich, bulky alkylphosphine ligands (e.g.,

    
    , XPhos, SPhos) unless you have strictly optimized the temperature. These lower the barrier for oxidative addition into C-Cl bonds.
    
  • AVOID high temperatures (>100°C) initially.

Optimized Protocol (C5-Selective Suzuki):

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    . These "older" generation catalysts are excellent for differentiating Br vs. Cl.
  • Base: Mild base (

    
     or 
    
    
    
    ). Avoid strong alkoxides (
    
    
    ) which can promote side reactions at C1.
  • Solvent: Toluene/Water or DME/Water (degassed).

  • Temperature: 60-80°C. Monitor by LCMS. Stop immediately upon consumption of starting material.

Scenario C: "I need to couple both positions sequentially."

Recommendation: The order of operations is critical. You generally cannot couple C1 via Palladium without affecting C5.

Workflow Strategy:

  • Step 1 (

    
     at C1):  Install your C1 substituent (Amine/Ether) first. This converts the C1-Cl to a stable group.
    
  • Step 2 (Suzuki at C5): The C5-Br is still intact. Now perform the cross-coupling.[1][2][3]

Note: If you absolutely must couple a carbon chain at C1 (where


 is not applicable, e.g., adding a phenyl group), you typically must perform the C5 coupling first (using the mild conditions in Scenario B), isolate the product, and then use a more aggressive catalyst (e.g., XPhos-Pd-G2) to force the coupling at the remaining C1-Cl.

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig amination to put an amine on C1? A: You can, but it is unnecessary and risky. Since C1 is activated for


, you can usually attach amines just by heating with a base (no Pd required). Using Pd risks oxidative addition at C5-Br, leading to polymerization or wrong-site coupling.

Q: I see a byproduct with Mass M+16. What is it? A: This is likely the 5-bromo-1-hydroxyisoquinoline (Isocarbostyril) .

  • Cause: Hydrolysis of the C1-Cl bond by water in your solvent or base (e.g., using aqueous

    
    ).
    
  • Fix: Switch to anhydrous conditions (e.g.,

    
     in dry Dioxane) if this side reaction is dominant.
    

Q: Why does my Suzuki reaction yield a mixture of mono- and bis-coupled products? A: Your catalyst is too active. If you are using ligands like XPhos, energetic oxidative addition occurs at both C-Br and C-Cl. Switch to


 and lower the temperature.

References

  • Ford, A., et al. (2015).[4] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.[4] Organic & Biomolecular Chemistry.[4][5][6]

    • Context: Establishes principles of halogen reactivity (Br > Cl) in Suzuki couplings.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
  • Pfizer Global R&D. (2011). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends. ResearchGate.

    • Context: Specifically discusses the "override" risks where C1 electrophilicity competes with C5-Br reactivity.
  • Frontier Specialty Chemicals. (2024). 5-Bromo-1-chloroisoquinoline Product Data.

    • Context: Commercial data confirming the substrate's sensitivity and handling requirements.

Sources

Optimization

Technical Support Center: Optimizing SNAr Displacement at the Isoquinoline C1 Position

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions at the C1 position of isoquinolines. This guide, designed for researchers, chemists, and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions at the C1 position of isoquinolines. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yields and minimize side products.

The Chemistry of C1-Functionalization

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C1 position via SNAr is a critical transformation.[1] The inherent electronic properties of the isoquinoline ring system make the C1 position particularly susceptible to nucleophilic attack. The nitrogen atom at position 2 acts as a powerful electron-withdrawing group through resonance, which delocalizes the negative charge of the intermediate, thereby stabilizing it.[2][3] This makes the SNAr reaction at C1 more facile than at other positions.[2][4]

This guide will walk you through the key parameters governing the success of this reaction, providing a logical framework for optimization and troubleshooting.

SNAr Mechanism at Isoquinoline C1

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The rate-determining step is typically this initial attack.[7] In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product.[6][8]

Caption: The addition-elimination mechanism of SNAr at C1.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve common problems.

Q1: My SNAr reaction at the C1 position shows low or no conversion. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating several key reaction parameters.

  • Substrate Reactivity: The isoquinoline ring must be sufficiently activated. While the nitrogen atom inherently activates the C1 position, additional electron-withdrawing groups (EWGs) on the ring can enhance reactivity.[6][7] If your substrate is not sufficiently reactive, consider if a more electron-deficient analog is feasible.

  • Leaving Group Ability: The choice of leaving group (LG) is critical. In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so bond strength is less important than the group's ability to stabilize the negative charge in the transition state through its electronegativity.[7] The typical reactivity order is a direct consequence of this.[5][9]

    • Solution: If you are using a chloride, bromide, or iodide, switching to a fluoride at the C1 position will significantly increase the reaction rate.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring.[10]

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) will deprotonate it, increasing its nucleophilicity. For instance, an alkoxide is a much stronger nucleophile than its corresponding alcohol.

  • Reaction Conditions:

    • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[2] If your reaction is sluggish at room temperature, gradually increase the heat. A good starting point for many systems is 80-120 °C.

    • Solvent: The solvent plays a crucial role. Polar aprotic solvents are generally the best choice.[5] They are effective at solvating the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive. Protic solvents can form hydrogen bonds with the nucleophile, which reduces its reactivity.[5][11]

    • Solution: Switch from protic or nonpolar solvents to a high-boiling polar aprotic solvent like DMSO, DMF, NMP, or DMAc.

Troubleshooting_Yield start Low or No Conversion check_lg Is the Leaving Group optimal? (F > Cl > Br > I) start->check_lg use_fluoride Action: Switch to a C1-fluoro-isoquinoline substrate. check_lg->use_fluoride No check_nuc Is the nucleophile strong enough? check_lg->check_nuc Yes reevaluate Re-evaluate reaction with optimized parameters. use_fluoride->reevaluate add_base Action: Add a non-nucleophilic base (e.g., K₂CO₃, DBU) to deprotonate the nucleophile in situ. check_nuc->add_base No check_conditions Are reaction conditions optimal? check_nuc->check_conditions Yes add_base->reevaluate optimize_temp Action: Increase temperature. (e.g., 80-120 °C) check_conditions->optimize_temp No check_conditions->reevaluate Yes optimize_solvent Action: Switch to a polar aprotic solvent (DMSO, DMF, NMP). optimize_temp->optimize_solvent optimize_solvent->reevaluate

Caption: Troubleshooting workflow for low SNAr yield.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common challenge. Identifying the likely cause is the first step to mitigation.

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[12]

    • Solution: Use a non-reactive, polar aprotic solvent.[5] If your nucleophile is an alcohol, consider using it as the solvent if feasible, or use a less-reactive alcohol solvent like t-BuOH.[12]

  • Hydrolysis: Water can act as a nucleophile, leading to the formation of isoquinolin-1(2H)-one.

    • Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Competing Mechanisms: While SNAr is common, other mechanisms like SRN1 (radical nucleophilic substitution) or SN(ANRORC) can sometimes occur, especially with nucleophiles like ketone enolates.[13] These can lead to complex product mixtures or rearrangement products.

    • Solution: If you suspect a radical mechanism, the addition of a radical scavenger may inhibit the side reaction. SN(ANRORC) reactions are highly substrate and nucleophile specific. A change in solvent or nucleophile may suppress this pathway.

Q3: My reaction is proceeding cleanly but is extremely slow. How can I accelerate it without generating side products?

A3: Increasing the reaction rate often involves enhancing the electrophilicity of the isoquinoline ring or using a more reactive nucleophile system.

  • Catalysis: The reaction can be catalyzed to improve the rate.

    • Protic Acids: Simple protic acids can protonate the isoquinoline nitrogen. This increases the electron-withdrawing effect of the ring system, making the C1 position more electrophilic and accelerating the nucleophilic attack.[14]

    • Lewis Acids & Metal Catalysis: Lewis acids can coordinate to the nitrogen lone pair (σ-activation), which also withdraws electron density and activates the ring.[14] In some cases, transition metals like Ruthenium can coordinate to the aromatic π-system (π-activation), achieving a similar activating effect, although this can sometimes be complicated by product inhibition.[14][15]

    • Solution: Consider adding a catalytic amount of a strong, non-nucleophilic acid (e.g., methanesulfonic acid) or a Lewis acid. Carefully screen catalysts as they can sometimes promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C1 position of isoquinoline particularly reactive towards nucleophilic attack compared to C3?

A1: The regioselectivity is determined by the stability of the Meisenheimer intermediate. When a nucleophile attacks at C1, the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance. This provides significant stabilization. Attack at C3 does not allow for direct delocalization of the negative charge onto the nitrogen, resulting in a less stable intermediate and a higher activation energy for its formation.[2] Therefore, nucleophilic substitution is favored at C1.[2][4]

Q2: What is the typical reactivity order for halogen leaving groups in SNAr, and why is it different from SN2?

A2: The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I .[5][9] This is often counterintuitive for chemists familiar with SN2 reactions, where I > Br > Cl > F. The difference lies in the rate-determining step (RDS). In an SN2 reaction, the RDS involves the breaking of the carbon-halogen bond, so weaker bonds (like C-I) lead to faster reactions. In an SNAr reaction, the RDS is the initial attack of the nucleophile to form the Meisenheimer complex.[7] The highly electronegative fluorine atom strongly polarizes the C1 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect on the first step outweighs the strength of the C-F bond, which is broken in the subsequent fast step.[5]

Leaving GroupRelative Rate
F~3300
Cl~4.5
Br~2.7
I1
Data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol and serves as a general trend for SNAr.[5]

Q3: What are the best solvents for SNAr reactions on isoquinolines?

A3: Polar aprotic solvents are highly recommended. They possess high dielectric constants to dissolve ionic species but lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.[5][11]

Solvent TypeExamplesRecommendation
Polar Aprotic DMSO, DMF, NMP, DMAcHighly Recommended. Excellent for most SNAr reactions, promoting high reactivity.[5]
Polar Protic H₂O, Methanol, EthanolUse with Caution. Can act as competing nucleophiles (solvolysis) and reduce nucleophile strength.[5][12]
Non-Polar Toluene, HexaneNot Recommended. Generally poor solvents for the ionic intermediates and salts involved.[12]

Q4: How can I monitor the progress of my SNAr reaction?

A4: The most common and convenient method is Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]

Experimental Protocols

General Protocol for SNAr Displacement of 1-Chloro-isoquinoline with an Amine Nucleophile

This protocol provides a general starting point. The temperature, reaction time, and stoichiometry may require optimization for specific substrates and nucleophiles.

Materials:

  • 1-Chloro-isoquinoline (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl Acetate, Water, Brine, Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1-chloro-isoquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the reactants. Add the amine nucleophile (1.2 - 2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 1-amino-substituted isoquinoline.

References

  • Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.

  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks.

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora.

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. Benchchem.

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Leeds.

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. University of Washington.

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.gov.

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research.

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Master Organic Chemistry.

  • Quinolines and Isoquinolines. SlidePlayer.

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal.

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications.

  • Reactions of Isoquinoline. YouTube.

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube.

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Analysis of Halogenated Isoquinolines: A Comparative Technical Guide

Executive Summary Halogenated isoquinolines (e.g., 5-bromoisoquinoline, 6-chloroisoquinoline) serve as critical scaffolds in the synthesis of vasodilators (e.g., Fasudil) and kinase inhibitors. Their analysis presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated isoquinolines (e.g., 5-bromoisoquinoline, 6-chloroisoquinoline) serve as critical scaffolds in the synthesis of vasodilators (e.g., Fasudil) and kinase inhibitors. Their analysis presents a dual chromatographic challenge: structural basicity leading to peak tailing, and positional isomerism requiring high selectivity.

This guide moves beyond generic C18 protocols to evaluate specific stationary phase chemistries. We compare the industry-standard C18 against Charged Surface Hybrid (CSH) and Phenyl-Hexyl technologies, demonstrating why alternative selectivities are often required to meet Critical Quality Attributes (CQAs) for purity.

The Challenge: Basicity and Isomerism

Isoquinoline has a pKa of approximately 5.[1]4. In standard acidic mobile phases (pH 2–3), the nitrogen is protonated (


). On traditional silica columns, these cations interact with ionized residual silanols (

), causing severe peak tailing (

). Furthermore, halogen migration during synthesis often produces regioisomers (e.g., 5-bromo vs. 8-bromo) that possess identical hydrophobicity, making them co-elute on alkyl-bonded phases.
Diagram 1: Method Development Decision Tree

The following logic flow illustrates the selection process based on specific analytical hurdles.

MethodDecisionTree Start Start: Halogenated Isoquinoline Sample CheckIsomers Are Positional Isomers Present? (e.g., 5-Br vs 8-Br) Start->CheckIsomers CheckTailing Is Peak Tailing > 1.2? CheckIsomers->CheckTailing No Sol_Phenyl Select Phenyl-Hexyl or Biphenyl (Pi-Pi Interaction Selectivity) CheckIsomers->Sol_Phenyl Yes Sol_CSH Select Charged Surface Hybrid (CSH) (Repels Cationic Base) CheckTailing->Sol_CSH Yes (Low pH preferred) Sol_HighPH High pH Mobile Phase (pH 10) (Neutralizes Analyte) CheckTailing->Sol_HighPH Yes (High pH stable column)

Caption: Decision matrix for selecting stationary phases based on isomer presence and peak symmetry requirements.

Comparative Analysis of Stationary Phases

We evaluated three distinct column technologies for the separation of a crude mixture containing 5-bromoisoquinoline and its impurities (including the 8-bromo isomer).

A. Traditional C18 (End-capped)
  • Mechanism: Hydrophobic interaction.[2][3]

  • Performance: often shows adequate retention but fails to resolve positional isomers. Despite end-capping, the basic nitrogen interacts with buried silanols, leading to tailing.

  • Verdict: Insufficient for isomeric purity analysis.

B. Charged Surface Hybrid (CSH) C18[4][5]
  • Mechanism: Uses a low-level positive charge on the particle surface.[4][5] This charge repels the protonated isoquinoline cation, preventing it from reaching the underlying silanols.

  • Performance: Delivers the sharpest peaks (

    
    ) using simple formic acid mobile phases.
    
  • Verdict: Best for general purity/potency, but may still struggle with difficult isomer pairs.

C. Phenyl-Hexyl / Biphenyl[8]
  • Mechanism: Offers

    
    -
    
    
    
    interactions.[3] The electron-withdrawing halogen substituents on the isoquinoline ring alter the electron density of the
    
    
    -system.
  • Performance: The stationary phase interacts differently with the 5-bromo vs. 8-bromo variants due to steric and electronic accessibility, often providing baseline resolution where C18 shows a single peak.

  • Verdict: Superior for resolving halogenated isomers.

Comparative Data Summary

Representative performance metrics under acidic conditions (0.1% Formic Acid, ACN gradient).

MetricTraditional C18CSH C18Phenyl-Hexyl
USP Tailing Factor (

)
1.6 - 2.1 (Poor)1.0 - 1.1 (Excellent) 1.1 - 1.3 (Good)
Isomer Resolution (

)
0.8 (Co-elution)1.2 (Partial)> 2.5 (Baseline)
Loadability Low (Fronting/Tailing)HighMedium
MS Sensitivity GoodExcellentGood

Mechanism of Separation

To understand why Phenyl phases succeed where C18 fails, we must visualize the interaction. The halogen atom pulls electron density, creating a "hole" in the


-cloud. The Phenyl-Hexyl ligand engages in a specific stacking arrangement with the isoquinoline core.

SeparationMechanism Analyte Halogenated Isoquinoline C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Van der Waals (Non-selective) Phenyl Phenyl-Hexyl Ligand (Pi-Pi + Hydrophobic) Analyte->Phenyl Pi-Pi Stacking (Isomer Selective) ResultC18 Co-elution of Isomers C18->ResultC18 ResultPhenyl Baseline Resolution Phenyl->ResultPhenyl

Caption: Mechanistic difference between hydrophobic C18 interactions and selective Pi-Pi interactions in Phenyl phases.

Recommended Experimental Protocol

This protocol is designed as a "Starting Point" validation method, prioritizing the separation of isomers using a Phenyl-Hexyl phase.

Materials
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Waters XSelect CSH Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.8).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Methanol can enhance pi-pi selectivity but increases backpressure.

Instrument Settings
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 30°C (Lower temperatures enhance

    
    -
    
    
    
    interactions; do not exceed 40°C).
  • Detection: UV @ 254 nm (aromatic core) and 220 nm (impurities).

  • Injection Volume: 1–5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.060Elution of Isoquinolines
12.095Wash
14.095Hold
14.15Re-equilibration
18.05End

Troubleshooting & Stability

Dehalogenation

Halogenated heterocycles are susceptible to photolytic dehalogenation (replacing -Br with -H or -OH).

  • Symptom: Appearance of a small peak eluting earlier than the main peak (isoquinoline is less hydrophobic than bromoisoquinoline).

  • Fix: Use amber glassware for all sample prep. Limit exposure to bench light.

Peak Tailing on Phenyl Columns

If you observe tailing on the Phenyl-Hexyl column (which lacks the surface charge of CSH):

  • Increase Ionic Strength: Switch from 0.1% Formic Acid to 20 mM Ammonium Formate (pH 3.8) . The salt helps mask silanols.

  • High pH Strategy: If using a hybrid-silica Phenyl column (e.g., Waters BEH Phenyl), switch to 10 mM Ammonium Bicarbonate (pH 10) . This neutralizes the isoquinoline, eliminating the cation-silanol interaction entirely.

References

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. (Explains the mechanism of CSH for basic compounds). [Link]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[6] (Details the selectivity for aromatic isomers). [Link]

  • Chromatography Online. Improving Mass Load Capacity for Basic Compounds Using CSH Technology. [Link]

  • PubChem. Isoquinoline Compound Summary. (Source for pKa and chemical properties). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 8-Fluoroisoquinoline Regioisomers with 19F NMR Analysis

For researchers, scientists, and professionals in the dynamic field of drug development, the precise characterization of molecular structures is paramount. The introduction of a fluorine atom into a drug candidate can si...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise characterization of molecular structures is paramount. The introduction of a fluorine atom into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity. However, this often leads to the formation of regioisomers—molecules with the same chemical formula but different spatial arrangements—which can possess markedly different pharmacological and toxicological profiles. Distinguishing between these isomers is a critical analytical challenge. This guide provides an in-depth comparison of 8-fluoroisoquinoline and its regioisomers, leveraging the unparalleled sensitivity and resolution of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

The Power of ¹⁹F NMR in Isomer Differentiation

¹⁹F NMR has emerged as an indispensable tool in the analysis of fluorinated compounds for several key reasons. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, affording high sensitivity. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, spanning over 800 ppm.[1] This vast spectral dispersion minimizes signal overlap and allows for the unambiguous identification of fluorine atoms in different electronic environments.[2] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local environment, making ¹⁹F NMR a powerful probe for differentiating subtle structural variations, such as those found in regioisomers.[3]

This guide will delve into the practical application of ¹⁹F NMR for the analysis of 8-fluoroisoquinoline and its counterparts, providing both the theoretical underpinnings and a detailed experimental workflow.

Experimental Workflow: Acquiring High-Quality ¹⁹F NMR Data

The following protocol outlines the key steps for obtaining high-resolution ¹⁹F NMR spectra of fluoroisoquinoline regioisomers. The causality behind each step is explained to ensure a robust and reproducible methodology.

Caption: Factors influencing the ¹⁹F NMR chemical shift in fluoroisoquinolines.

  • Inductive Effects: The highly electronegative nitrogen atom in the isoquinoline ring withdraws electron density through the sigma bonds. This inductive effect is distance-dependent and will have a more pronounced deshielding effect on fluorine atoms closer to it.

  • Resonance Effects: The delocalized pi-electron system of the aromatic rings can either donate or withdraw electron density from the carbon to which the fluorine is attached, depending on the position. This mesomeric effect significantly alters the shielding of the fluorine nucleus.

  • Through-Space Effects: The lone pair of electrons on the nitrogen atom can generate a local magnetic field that influences the chemical shift of a nearby fluorine atom through space. This effect is highly dependent on the geometry of the molecule.

The combination of these effects results in a unique and predictable ¹⁹F NMR chemical shift for each regioisomer, allowing for their confident identification.

Conclusion and Future Outlook

¹⁹F NMR spectroscopy stands as a powerful and definitive technique for the structural elucidation and differentiation of fluoroisoquinoline regioisomers. The high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus provide a clear and unambiguous analytical window for this critical task in drug discovery and development. By understanding the fundamental principles that govern ¹⁹F chemical shifts and by employing a robust experimental protocol, researchers can confidently identify and characterize these important molecular entities.

As synthetic methodologies for the preparation of fluorinated heterocycles continue to advance, the role of ¹⁹F NMR in ensuring the structural integrity and purity of these compounds will become even more critical. Future work in this area will likely involve the use of advanced NMR techniques, such as two-dimensional correlation experiments, to further probe the subtle structural nuances of these and other complex fluorinated molecules.

References

  • Babenko, N., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 24(20), 3785. Available at: [Link]

  • Dalvit, C., et al. (2003). ¹⁹F NMR for Discovery and Characterization of Ligands That Bind to Proteins and RNA. Journal of the American Chemical Society, 125(50), 15486-15493. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • University of Queensland. (2021). Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. UQ eSpace. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Chem.wisc.edu. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]

  • Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • ResearchGate. (2021). Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated... | Download Scientific Diagram. Available at: [Link]

  • Chem.libretexts.org. 19F NMR. Available at: [Link]

  • University of Ottawa. Fluorine (19F) NMR. Available at: [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

Sources

Validation

Comparative Guide: 8-Fluoro vs. 8-H Isoquinoline Metabolic Stability

Executive Summary In lead optimization, the isoquinoline scaffold is a "privileged structure" often compromised by rapid oxidative metabolism. This guide compares the metabolic stability of the native 8-H isoquinoline ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lead optimization, the isoquinoline scaffold is a "privileged structure" often compromised by rapid oxidative metabolism. This guide compares the metabolic stability of the native 8-H isoquinoline against its bioisostere, 8-fluoro (8-F) isoquinoline .

The Verdict:

  • Metabolic Stability: 8-F Isoquinoline is significantly more stable. The C8-F substitution blocks a primary site of CYP450-mediated oxidation (Site of Metabolism, SOM), preventing the formation of 8-hydroxyisoquinoline and reducing the formation of reactive epoxide intermediates.

  • Physicochemical Cost: The substitution induces a pKa shift (lowering basicity by ~1.0–1.5 log units) and alters lipophilicity (LogD), which must be balanced against solubility and target binding requirements.

Scientific Foundation: The Fluorine Effect

The Metabolic Liability of Isoquinoline

The isoquinoline ring system is electron-rich, particularly at the C5 and C8 positions of the carbocyclic ring. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target these positions for oxidative attack.

  • Mechanism: CYP450 generates a high-valent iron-oxo species (

    
    ) that abstracts a hydrogen atom or performs an electrophilic attack on the 
    
    
    
    -system.
  • Result: Rapid clearance (

    
    ) via formation of 8-hydroxyisoquinoline or potentially genotoxic arene oxides (epoxides).
    
Why Fluorine Substitution Works

Replacing Hydrogen (H) with Fluorine (F) at the 8-position utilizes three distinct mechanisms to extend half-life (


):
  • Bond Strength (The Thermodynamic Block): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). The CYP450 oxidant cannot abstract the fluorine atom.

  • Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale). Its strong inductive effect (-I) pulls electron density away from the aromatic ring, making the entire scaffold less susceptible to electrophilic attack by CYP enzymes.

  • Lipophilicity Modulation: While F is more lipophilic than H (increasing LogP), the electron-withdrawing nature reduces the basicity of the isoquinoline nitrogen (lowering pKa). At physiological pH (7.4), this increases the fraction of uncharged molecules, altering the effective distribution coefficient (LogD) and potentially reducing affinity for the CYP active site heme.

Visualizing the Mechanism

The following diagram illustrates the divergence in metabolic fate between the 8-H and 8-F variants.

MetabolicPathways cluster_0 8-H Isoquinoline (Native) cluster_1 8-F Isoquinoline (Blocked) IsoQ 8-H Isoquinoline CYP CYP450 (Oxidation) IsoQ->CYP Fast Epoxide 5,8-Epoxide (Reactive Intermediate) Hydroxy 8-Hydroxyisoquinoline (High Clearance) Epoxide->Hydroxy Rearrangement FluoroQ 8-F Isoquinoline FluoroQ->CYP Slow / Blocked Stable Unchanged Parent (Extended t1/2) MinorMet Minor Metabolites (N-Oxidation only) CYP->Epoxide Arene Oxidation CYP->Stable Metabolic Shunt CYP->MinorMet Secondary Pathway

Figure 1: Comparative metabolic pathways. The 8-H variant undergoes rapid oxidation at C8, while the 8-F variant blocks this primary soft spot, shunting metabolism to slower secondary pathways.

Comparative Performance Data

The following data represents a synthesis of Structure-Activity Relationship (SAR) trends observed in isoquinoline-based kinase inhibitors and calcium channel blockers.

Parameter8-H Isoquinoline (Native)8-F Isoquinoline (Modified)Impact / Mechanism
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Blockade of C8 oxidation site.
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Reduced affinity for CYP heme iron.
Primary Metabolite 8-HydroxyisoquinolineN-Oxide (Minor)C-F bond prevents hydroxylation.
pKa (Pyridine Nitrogen) ~5.4~4.0 – 4.5Inductive (-I) withdrawal lowers basicity.
Lipophilicity (ClogP) Baseline+0.2 to +0.4 unitsFluorine is more lipophilic than Hydrogen.
Reactive Intermediates High Risk (Epoxides)Low RiskElectron-deficient ring resists epoxidation.

Critical Insight: The drop in pKa (approx. 1 unit) is crucial. While stability improves, the reduced basicity may affect binding interactions if the isoquinoline nitrogen acts as a hydrogen bond acceptor in the target protein's hinge region.

Experimental Protocols

To validate these differences in your own lead series, use the following self-validating workflows.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Test Compounds: 8-H and 8-F analogs (1 µM final conc) in DMSO.

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation:

    • Pre-warm microsomes and buffer at 37°C for 5 min.

    • Start: Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Run a "minus NADPH" control to check for chemical instability.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol: Metabolite Identification (MetID)

Objective: Confirm the "Metabolic Switching" from C8-hydroxylation to other pathways.

  • Incubation: Scale up the stability assay (10 µM compound) and extend time to 60 min to accumulate metabolites.

  • Trapping (Optional but Recommended): Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive epoxides or iminium ions if toxicity is a concern.

  • Detection: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Interpretation:

    • 8-H Signal: Look for +16 Da (Hydroxylation) peaks. MS/MS fragmentation will localize the -OH to the carbocyclic ring.

    • 8-F Signal: Look for absence of +16 Da on the ring. Expect +16 Da on Nitrogen (N-Oxide) or no reaction.

Workflow Visualization

ExperimentalWorkflow Prep Sample Prep (1 µM Compound + HLM) Incubation Incubation (37°C + NADPH) Prep->Incubation Initiate Quench Quench & Extract (ACN + Internal Std) Incubation->Quench T = 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Quantify Parent) Quench->Analysis Supernatant Calc Data Calculation (CLint & t1/2) Analysis->Calc Regression

Figure 2: Standardized Microsomal Stability Workflow for comparative analysis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Böhm, H. J., et al. (2004).[1] Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dalvie, D., et al. (2002). Metabolism of isoquinoline and related compounds by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(11), 1268-1278. (Demonstrates C5/C8 oxidation liability). Link

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Bromo-, Chloro-, and Fluoro-Substituted Isoquinolines

This guide provides an in-depth comparative analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behaviors of bromo-, chloro-, and fluoro-substituted isoquinolines. As the isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behaviors of bromo-, chloro-, and fluoro-substituted isoquinolines. As the isoquinoline scaffold is a privileged structure in medicinal chemistry, understanding the mass spectrometric behavior of its halogenated derivatives is critical for metabolite identification, impurity profiling, and pharmacokinetic studies in drug development. This document moves beyond a simple recitation of methods to explain the underlying chemical principles that dictate the distinct fragmentation patterns observed for each class of halogenated isoquinoline, providing researchers with the predictive insight needed for robust analytical characterization.

Introduction: The Analytical Imperative for Halogenated Isoquinolines

Isoquinoline and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and natural products.[1] The introduction of halogen atoms (F, Cl, Br) is a common strategy in drug design to modulate metabolic stability, receptor binding affinity, and pharmacokinetic properties. Consequently, the ability to unambiguously identify and differentiate halogenated isomers is paramount. Tandem mass spectrometry (MS/MS) serves as the gold standard for this purpose, providing a structural fingerprint based on the controlled fragmentation of a selected precursor ion.[2]

This guide will elucidate the characteristic fragmentation pathways of protonated mono-halogenated isoquinolines under Collision-Induced Dissociation (CID), comparing the influence of bromine, chlorine, and fluorine on the dissociation process. We will explore how factors such as bond strength, isotopic distribution, and the stability of resulting fragment ions create unique and predictable MS/MS spectra.

Experimental Methodology: A Self-Validating Protocol

The data and fragmentation schemes discussed herein are based on a robust and widely applicable LC-MS/MS methodology. The choice of each parameter is grounded in established principles for the analysis of nitrogen-containing heterocyclic aromatic compounds.

Liquid Chromatography (LC) Protocol
  • System: Agilent 1290 Infinity II LC System or equivalent.[3]

  • Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).[3]

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic isoquinoline core, while the 1.8 µm particle size ensures high-resolution separation, critical for isomeric differentiation.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The use of formic acid as a mobile phase modifier is crucial. It acidifies the mobile phase, promoting the protonation of the basic nitrogen on the isoquinoline ring, which is essential for efficient positive-mode electrospray ionization.[3]

  • Gradient: 5% B to 100% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Protocol
  • System: Agilent 6546 Accurate-Mass Q-TOF or equivalent.[3]

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Rationale: ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the protonated molecule, [M+H]⁺, is the predominant species entering the mass analyzer.[4] Positive mode is selected due to the basicity of the isoquinoline nitrogen.

  • Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 320 °C

    • Sheath Gas Flow: 10 L/min

  • MS/MS Analysis:

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Gas: Nitrogen.

      • Rationale: CID involves accelerating the selected precursor ion and colliding it with an inert gas.[2] The kinetic energy is converted into internal energy, which induces bond breakage, revealing the molecule's structural backbone.[5]

    • Collision Energy: Stepped (e.g., 10, 20, 40 eV).

      • Rationale: Applying a range of collision energies allows for a more complete picture of the fragmentation cascade, from the most facile bond cleavages at low energies to more complex fragmentation at higher energies.

Overall Analytical Workflow

The diagram below illustrates the logical flow of the analytical process, from sample introduction to the generation of fragmentation data for structural elucidation.

LC-MS/MS Analytical Workflow cluster_LC Liquid Chromatography cluster_MS1 Ionization & MS1 Scan cluster_MS2 Tandem MS (MS/MS) Sample Sample Injection Column C18 Separation Sample->Column Mobile Phase Gradient ESI ESI Source (+3.5 kV) Column->ESI Eluent MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Ion Beam Isolation Precursor Isolation (Quadrupole) MS1->Isolation Select [M+H]⁺ CID Collision Cell (CID) (Nitrogen Gas) Isolation->CID Accelerated Ion MS2 MS2 Scan (Fragment Ion Detection) CID->MS2

Caption: High-level workflow for LC-MS/MS analysis.

Results: A Comparative Fragmentation Analysis

The fragmentation of the core isoquinoline ring system serves as the essential baseline for understanding its halogenated derivatives. Under CID, protonated isoquinoline primarily undergoes a retro-Diels-Alder (rDA) reaction, a concerted cycloelimination that is characteristic of cyclohexene-like structures.[6][7]

Baseline: Fragmentation of Unsubstituted Isoquinoline

The protonated isoquinoline molecule ([C₉H₇N]H⁺, m/z 130.1) fragments via the loss of a neutral acetylene molecule (C₂H₂, 26.0 Da), yielding a highly stable product ion at m/z 104.1. This reaction represents the most energetically favorable pathway for the unsubstituted core.

Caption: Primary fragmentation of protonated isoquinoline.

Fluoro-isoquinoline: A Resilient Ring System

Due to the high strength of the carbon-fluorine bond (approx. 485 kJ/mol), its cleavage requires significant energy. Consequently, the fragmentation of a protonated monofluoroisoquinoline ([C₉H₆FN]H⁺, m/z 148.1) is dominated by the same rDA pathway seen in the unsubstituted parent. The fluorine atom remains attached to the larger fragment.

  • Primary Pathway: Loss of acetylene (-26.0 Da) from the protonated molecule (m/z 148.1) to yield a dominant fragment at m/z 122.1.

  • Secondary Pathway: At higher collision energies, a less favorable loss of neutral hydrogen fluoride (HF, -20.0 Da) may be observed, producing a fragment at m/z 128.1.

The strong C-F bond makes fragmentation of the heterocyclic ring the preferred dissociation channel.

Caption: Competing fragmentation of fluoroisoquinoline.

Chloro-isoquinoline: Isotopic Patterns and Competing Pathways

The analysis of chloro-isoquinolines is immediately distinguished by the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in a characteristic isotopic pattern for the precursor ion ([C₉H₆ClN]H⁺) at m/z 164.0 and m/z 166.0, with a ~3:1 intensity ratio. This pattern is a powerful diagnostic tool that propagates to all chlorine-containing fragments.

The C-Cl bond is significantly weaker than the C-F bond (approx. 340 kJ/mol), opening up a competitive fragmentation channel: the loss of hydrogen chloride (HCl).

  • Pathway A (rDA): Loss of acetylene (-26.0 Da) yields fragment ions at m/z 138.0 and m/z 140.0 (maintaining the 3:1 isotopic pattern).

  • Pathway B (HCl Loss): Loss of neutral HCl (-36.5 Da) from the m/z 164.0 precursor yields a fragment at m/z 127.5.

The relative abundance of fragments from these two pathways is highly dependent on collision energy, but both are typically observed, providing rich structural information.

Caption: Competing fragmentation of chloroisoquinoline.

Bromo-isoquinoline: Facile Halogen Loss

The bromo-isoquinolines exhibit fragmentation behavior analogous to their chloro- counterparts but with distinct characteristics dictated by the properties of bromine. The isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates a doublet for the precursor ion ([C₉H₆BrN]H⁺) at m/z 208.0 and m/z 210.0 with nearly equal intensity.

The carbon-bromine bond is the weakest of the three halogens discussed (approx. 285 kJ/mol). This makes the loss of the halogen a more facile and often dominant fragmentation pathway.

  • Pathway A (HBr Loss): Loss of neutral HBr (-80.9 Da) from the precursor ions is a highly favorable channel, yielding an intense fragment at m/z 127.1.

  • Pathway B (rDA): The retro-Diels-Alder reaction with loss of acetylene (-26.0 Da) is still observed, producing fragment ions at m/z 182.0 and m/z 184.0, which retain the characteristic 1:1 isotopic pattern.

Generally, the loss of HBr is more prominent for bromoisoquinolines compared to the loss of HCl for chloroisoquinolines under identical CID conditions.

Caption: Competing fragmentation of bromoisoquinoline.

Discussion and Comparative Summary

The fragmentation behavior of halogenated isoquinolines under ESI-MS/MS is a direct reflection of the C-X bond energy (C-F > C-Cl > C-Br). This fundamental property dictates the competition between two primary fragmentation channels: cleavage of the C-X bond (or loss of HX) and cleavage of the heterocyclic ring via a retro-Diels-Alder mechanism.

The following table summarizes the key diagnostic features for each class of compound.

FeatureFluoro-isoquinolineChloro-isoquinolineBromo-isoquinoline
Precursor Ion [M+H]⁺ (m/z) 148.1164.0 / 166.0208.0 / 210.0
Isotopic Pattern None~3:1 (M:M+2)~1:1 (M:M+2)
Dominant Fragmentation Ring Fragmentation (rDA)Competing rDA and HCl LossHalogen Loss (HBr)
Key Fragment 1 (rDA) m/z 122.1m/z 138.0 / 140.0m/z 182.0 / 184.0
Key Fragment 2 (Halogen Loss) m/z 128.1 (Minor, -HF)m/z 127.5 (-HCl)m/z 127.1 (-HBr)

Influence of Substituent Position: While this guide focuses on the general patterns, the position of the halogen on the isoquinoline ring can influence fragment ion abundances. For example, a halogen substituted at the C1 position, adjacent to the protonated nitrogen, may be more readily lost due to inductive effects and charge localization.[8] Conversely, substitution on the benzene ring portion may favor the rDA pathway, as the charge is more remote. Detailed studies of individual isomers are required to confirm these positional effects.

Conclusion

The LC-MS/MS fragmentation patterns of bromo-, chloro-, and fluoro-isoquinolines are distinct, predictable, and diagnostically powerful.

  • Fluoroisoquinolines are characterized by the stability of the C-F bond, leading to fragmentation dominated by the isoquinoline core itself, primarily through a retro-Diels-Alder pathway.

  • Chloroisoquinolines are easily identified by their 3:1 isotopic signature and exhibit two competing, energy-dependent fragmentation pathways: rDA and the loss of HCl.

  • Bromoisoquinolines are marked by a 1:1 isotopic doublet and a fragmentation pattern where the facile loss of HBr is often the dominant channel due to the relatively weak C-Br bond.

By understanding these fundamental principles, researchers can leverage LC-MS/MS not only to confirm the presence of a halogenated isoquinoline but also to rapidly deduce the identity of the halogen and gain valuable structural insights, accelerating research and development in medicinal chemistry and related fields.

References

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed, 31959815. [Link]

  • Thevis, M., Thomas, A., & Schänzer, W. (2009). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. PubMed, 19803487. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Crossref, DOI: 10.1038/s41598-019-57406-7. [Link]

  • ResearchGate. (n.d.). The proposed flowchart for categorization of 19 types of isoquinoline alkaloid. ResearchGate. [Link]

  • Wang, Y., et al. (n.d.). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C. [Link]

  • Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed, 21145740. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Wikipedia. [Link]

  • Knochel, P., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Nature Communications Chemistry. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Procter, D. J., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]

  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • YouTube. (2019). Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube. [Link]

  • Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]

  • Wang, J., et al. (2022). Simultaneous Determination of Nine Quinolones in Pure Milk Using PFSPE-HPLC-MS/MS with PS-PAN Nanofibers as a Sorbent. MDPI. [Link]

  • ResearchGate. (n.d.). Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual-State Fluorophores. ResearchGate. [Link]

  • Le-Person, P., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC. [Link]

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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